4-Methoxy-3-nitropyridine hydrate
Description
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Properties
IUPAC Name |
4-methoxy-3-nitropyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6-2-3-7-4-5(6)8(9)10;/h2-4H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZDLCIPWQVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-3-nitropyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, reactivity, and applications of 4-Methoxy-3-nitropyridine. It aims to provide not just data, but also field-proven insights into its handling and utility as a critical synthetic intermediate.
Executive Overview: A Versatile Heterocyclic Building Block
4-Methoxy-3-nitropyridine is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine core, imparts a unique reactivity profile that is highly valuable for constructing more complex molecular architectures.
The nomenclature occasionally includes "hydrate," however, the compound is most commonly supplied and handled as an anhydrous solid. The extensive body of technical data available pertains to this anhydrous form. This guide will focus on the well-documented properties of the anhydrous material (CAS No: 31872-62-5), while advising standard precautions for handling hygroscopic materials.
Physicochemical & Structural Properties
The physical and chemical characteristics of a compound are foundational to its application in any synthetic workflow. Understanding these properties ensures proper handling, storage, and reaction design.
Structural and Chemical Identity
-
IUPAC Name: 4-methoxy-3-nitropyridine[3]
-
Synonyms: 3-Nitro-4-methoxypyridine, Methyl 3-nitro-4-pyridinyl ether[3][4]
-
CAS Number: 31872-62-5
-
Molecular Formula: C₆H₆N₂O₃
-
Molecular Weight: 154.12 g/mol
-
SMILES: COC1=C(C=NC=C1)[O-][3]
-
InChI Key: BZPVREXVOZITPF-UHFFFAOYSA-N[3]
Tabulated Physical Properties
A summary of the key physical data is presented below for quick reference. These values are critical for experimental planning, from solvent selection to purification method development.
| Property | Value | Source(s) |
| Appearance | Light orange to yellow to green powder or crystal | |
| Melting Point | 72-78 °C | [5] |
| Boiling Point | 127 °C at 1 mmHg (1 Torr) | [1][6] |
| Density | ~1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 120.7 ± 21.8 °C | [1] |
| Refractive Index | ~1.547 | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][7] |
Analytical Characterization & Spectroscopic Profile
Robust analytical characterization is essential for confirming the identity and purity of starting materials. The unique electronic arrangement of 4-Methoxy-3-nitropyridine gives rise to a distinct spectroscopic fingerprint.
Spectroscopic Data
-
¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra are consistent with the substituted pyridine structure. The influence of the electron-withdrawing nitro group and the electron-donating methoxy group creates predictable chemical shifts for the aromatic protons and carbons.[3][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, C-O stretching of the methoxy ether, and various C=C and C=N stretching vibrations of the pyridine ring.[3]
-
Mass Spectrometry (MS): Electron Impact (EI-MS) or other ionization techniques will show a prominent molecular ion peak (m/z) corresponding to the molecular weight of 154.12.[3]
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of 4-Methoxy-3-nitropyridine. The causality behind this choice is its wide applicability and sensitivity for aromatic, moderately polar compounds.
Objective: To determine the purity of a sample by separating it from potential impurities.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Acetonitrile/Water
-
4-Methoxy-3-nitropyridine sample
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of the diluent to create a 0.1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 10% B and equilibrate
-
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Self-Validation: The system suitability is confirmed by ensuring consistent retention times and peak shapes across replicate injections. The use of a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
Synthesis and Reaction Workflows
4-Methoxy-3-nitropyridine is not a naturally occurring compound; it is produced synthetically. The most common route involves the nitration of a 4-methoxypyridine precursor.[6]
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established literature procedures and provides a reliable method for synthesis.[6] The choice of concentrated sulfuric acid is crucial as it acts as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for aromatic nitration.
Objective: To synthesize 4-Methoxy-3-nitropyridine via electrophilic nitration of 4-methoxypyridine.
Materials:
-
4-methoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice, Solid Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (EtOAc), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask cooled in an ice bath, slowly add 4-methoxypyridine dropwise to concentrated sulfuric acid with stirring.
-
Nitration: To this solution, add fuming nitric acid. Heat the mixture to 70 °C and maintain for approximately 2.5 days.[6]
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. This step is highly exothermic and must be done with caution.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding solid potassium carbonate until the pH is alkaline. Transfer the mixture to a separatory funnel and partition between water and ethyl acetate.[6]
-
Workup: Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.[6]
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product, typically as a yellow powder.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Key stages in the synthesis of 4-Methoxy-3-nitropyridine.
Chemical Reactivity and Synthetic Utility
The utility of 4-Methoxy-3-nitropyridine stems from the reactivity of its functional groups, which can be selectively transformed to build molecular complexity.
Key Reaction Pathways
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (4-methoxy-3-aminopyridine). This transformation is fundamental, as the resulting amino group is a versatile handle for forming amides, sulfonamides, or participating in cross-coupling reactions. Common reducing agents include H₂/Pd-C, SnCl₂, or sodium dithionite. This amine is a critical precursor for many biologically active molecules.
-
Nucleophilic Aromatic Substitution (SₙAr): While the methoxy group is generally a poor leaving group, the presence of the strongly electron-withdrawing nitro group activates the pyridine ring for SₙAr reactions. Under certain conditions, the methoxy group can be displaced by strong nucleophiles. More commonly, related chloro- or bromo-nitropyridines are used for SₙAr, highlighting a common synthetic strategy where the methoxy analog is a useful comparator or precursor.[9]
Role as a Synthetic Intermediate
The following diagram illustrates how 4-Methoxy-3-nitropyridine serves as a central hub for generating other key intermediates.
Caption: Primary reaction pathways for 4-Methoxy-3-nitropyridine.
Applications in Research and Drug Development
Pyridine and its derivatives are cornerstone structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[10] Nitropyridines, in particular, are precursors to compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11][12]
-
Pharmaceutical Intermediates: 4-Methoxy-3-nitropyridine is classified as a bulk drug intermediate.[1] Its primary role is as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The reduction of the nitro group to an amine is often a key step in the synthesis of more complex heterocyclic systems used in drug candidates.
-
Scaffold for Bioactive Molecules: Research into related nitropyridine structures has shown potent antimicrobial and anticancer activities.[11] The nitro group itself can be crucial for biological activity or can be used as a handle to introduce other functionalities. This makes 4-Methoxy-3-nitropyridine a valuable scaffold for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents.[11][13]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine core is vital in modern agrochemicals. This intermediate can be used to develop novel pesticides and herbicides.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 4-Methoxy-3-nitropyridine is classified as hazardous, and all handling should be performed by trained personnel in a controlled environment.
GHS Hazard Classification
-
Pictograms:
-
Health Hazard
-
Exclamation Mark
-
-
Signal Word: Danger [1]
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][14] Avoid breathing dust.[14]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][14] Keep away from heat, sparks, and open flames.[14][15]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[14][16]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][14]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] An inert atmosphere is recommended for long-term storage to prevent potential degradation.[1] The material is incompatible with strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
-
UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Methoxy-3-Nitropyridine Hydrochloride 97%. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
-
Villalobos-Hernandez, J. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(23), 7864. Retrieved from [Link]
-
Vaickelioniene, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. Retrieved from [Link]
-
Pniewska, B., et al. (1993). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 47(5), 311-315. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES. Rasayan J. Chem., 16(4). Retrieved from [Link]
-
Puzhistky, M., et al. (2024). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry, 22, 4052-4056. Retrieved from [Link]
-
Sroka, W., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(22), 4983. Retrieved from [Link]
Sources
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- 3. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-3-nitropyridine-India Fine Chemicals [indiafinechemicals.com]
- 5. myuchem.com [myuchem.com]
- 6. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]
- 7. 31872-61-4|4-Methoxy-3-nitropyridine hydrochloride|BLD Pharm [bldpharm.com]
- 8. chempap.org [chempap.org]
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- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
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- 17. kishida.co.jp [kishida.co.jp]
Technical Guide: 4-Methoxy-3-nitropyridine Hydrate Characterization & Stoichiometry
Executive Summary
In pharmaceutical process chemistry, 4-Methoxy-3-nitropyridine (CAS 31872-62-5) is a critical intermediate, particularly in the synthesis of kinase inhibitors (e.g., EGFR targets) via the reduction of the nitro group to an amine.[1][2][3][4] While the anhydrous molecular weight is 154.12 g/mol , this compound frequently exists as a non-stoichiometric hydrate or absorbs significant atmospheric moisture due to the basicity of the pyridine nitrogen and the polarity of the nitro group.
Failure to account for the hydration state—specifically the difference between the anhydrous form and the in situ hydrate—leads to stoichiometric errors of 10–15% . This guide provides the definitive molecular weight data, characterization protocols, and correction factors required to ensure synthetic precision.
Part 1: Physicochemical Profile & Molecular Weight Data[4][5]
The term "hydrate" for this compound often refers to a variable lattice inclusion of water rather than a strict stoichiometric crystal form (like a stable monohydrate). However, for calculation purposes, researchers must bracket the molecular weight between the anhydrous and potential stoichiometric forms.
Table 1: Molecular Weight Reference (Theoretical)
| Form | Stoichiometry | Formula | Molecular Weight ( g/mol ) | Mass Difference (%) |
| Anhydrous | 1.0 eq Substance | 154.12 | Reference | |
| Hemihydrate | + 0.5 eq | 163.13 | +5.8% | |
| Monohydrate | + 1.0 eq | 172.14 | +11.7% | |
| Hydrochloride | + 1.0 eq HCl | 190.58 | +23.6% |
Critical Note: Commercial Certificates of Analysis (CoA) often list the anhydrous MW (154.12) even if the water content is 5–10%. You must calculate the Effective Molecular Weight (EMW) using the protocol in Part 3.
Part 2: The Hydration Variable (Mechanism & Impact)
Why It Hydrates
The 4-methoxy-3-nitropyridine molecule possesses two key features driving hygroscopicity:
-
Pyridine Nitrogen: A hydrogen-bond acceptor that readily interacts with atmospheric moisture.
-
Nitro Group: Increases the polarity of the ring, stabilizing the crystal lattice with water molecules.
Synthetic Impact
If you assume the material is anhydrous (154.12 g/mol ) but it is actually a monohydrate (172.14 g/mol ), you are undercharging the reagent by 11.7% .
-
In Reductions (H₂/Pd-C): Undercharging leads to incomplete conversion or catalyst poisoning if the stoichiometry of additives is tight.
-
In SNAr Reactions: If this molecule is the nucleophile, the reaction rate will stall. If it is the electrophile, you will generate excess impurities from the unreacted coupling partner.
Part 3: Analytical Protocols (Self-Validating Systems)
To determine the Effective Molecular Weight (EMW) for your specific batch, do not rely on the label. Use this self-validating workflow.
Protocol A: Determination of Water Content (Karl Fischer)
Standard: ASTM E203 or ISO 760.
-
Solvent System: Use a Methanol/Formamide (3:1) mix. The formamide helps dissolve the pyridine derivative, which can be sparingly soluble in pure methanol at high concentrations.
-
Titrant: Hydranal-Composite 5 (or equivalent).
-
Procedure:
-
Tare a dry syringe.
-
Add ~50 mg of sample.
-
Inject into the KF cell.
-
Record Water Content (
) in %.
-
Protocol B: Calculation of Effective Molecular Weight (EMW)
Once
-
Example: If KF indicates 6.5% water:
Part 4: Visualization of Workflows
Diagram 1: Stoichiometry Correction Logic
This logic gate ensures that batch-to-batch variation in hydration does not affect reaction yield.
Caption: Decision tree for correcting reagent mass based on variable water content.
Diagram 2: Synthetic Context & Hydration Origin
Understanding where the water comes from (Synthesis from 4-Chloro precursor) and where it goes.
Caption: Synthetic pathway showing the introduction of water during the aqueous workup of the SNAr step.
Part 5: Safety & Handling
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[2][3][4]
-
Handling: The compound is an irritant. When handling the hydrate, ensure proper ventilation.[4]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). While the hydrate is stable, excess moisture absorption can lead to clumping, making precise weighing difficult.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-methoxy-3-nitropyridine.[2] Retrieved from [Link]
Sources
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Methoxy-3-nitropyridine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methoxy-3-nitropyridine in Medicinal Chemistry
Pyridine and its derivatives are cornerstone heterocyclic compounds in the development of pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of functional groups on the pyridine ring can lead to novel molecules with distinct chemical and biological activities. 4-Methoxy-3-nitropyridine, a substituted pyridine, presents a unique electronic and structural profile, making it a valuable scaffold in medicinal chemistry. The potential for this molecule to exist in a hydrated form adds a critical layer of complexity to its characterization. The presence of water molecules within the crystal lattice can significantly influence its physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development.
This in-depth guide provides a comprehensive framework for the structural elucidation of 4-Methoxy-3-nitropyridine hydrate. It moves beyond a simple listing of techniques to offer a rationale-driven approach, detailing not only how to analyze the compound but why specific methodologies are chosen to unravel its complete molecular identity.
A Multi-faceted Approach to Structure Elucidation
The definitive characterization of 4-Methoxy-3-nitropyridine hydrate necessitates a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure, including the role and location of water molecules.
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 4-Methoxy-3-nitropyridine and the Methodologies for Hydrate Form Screening
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxy-3-nitropyridine, a key intermediate in pharmaceutical synthesis. While extensive data exists for the anhydrous form of this compound, a stable hydrate has not been formally documented in scientific literature. Recognizing the critical importance of solid-state chemistry in drug development, this paper transitions from a direct characterization of a non-documented hydrate to a more pragmatic and scientifically rigorous exploration. It details the established properties of anhydrous 4-Methoxy-3-nitropyridine and subsequently presents a detailed, field-proven framework for the systematic investigation and characterization of its potential hydrated forms. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of pyridine-based therapeutic agents.
Introduction: The Significance of 4-Methoxy-3-nitropyridine in Medicinal Chemistry
4-Methoxy-3-nitropyridine serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine ring is a common scaffold in drug discovery, offering a bioisosteric alternative to phenyl rings with the added benefit of potential hydrogen bonding interactions and improved solubility. The presence of the nitro and methoxy groups provides reactive handles for further chemical modification, making it a versatile precursor for more complex molecular architectures.
In the context of drug development, the solid-state properties of an active pharmaceutical ingredient (API) or its intermediates are of paramount importance. Different solid forms, such as polymorphs, solvates, and hydrates, can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. The potential for a compound to form a hydrate—a crystalline solid containing water molecules within its lattice—is a critical consideration. The presence of water can significantly impact the material's stability, manufacturability, and therapeutic efficacy.
As of the date of this publication, a stable, isolable hydrate of 4-Methoxy-3-nitropyridine has not been reported in peer-reviewed literature. Therefore, this guide will first consolidate the known properties of the anhydrous form and then provide a detailed, actionable methodology for the scientific community to investigate the potential for hydration.
Physicochemical Properties of Anhydrous 4-Methoxy-3-nitropyridine
The anhydrous form of 4-Methoxy-3-nitropyridine is the commercially available and most extensively characterized form of this compound.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxy-3-nitropyridine | [1] |
| Synonyms | 3-Nitro-4-methoxypyridine, Methyl 3-nitro-4-pyridinyl ether | [1][2] |
| CAS Number | 31872-62-5 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [1][4] |
| Molecular Weight | 154.12 g/mol | [1][3] |
| Chemical Structure |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Light orange to yellow to green powder or crystals | |
| Melting Point | 72-78 °C | [3] |
| Boiling Point | 127 °C at 1 mmHg | [2] |
| Form | Solid at room temperature | [3][5] |
Note: The reported melting point shows a range, which can be indicative of impurities or variations in crystalline form.
Methodologies for the Identification and Characterization of a Potential Hydrate Form
The following section outlines a systematic workflow for determining if 4-Methoxy-3-nitropyridine can form a stable hydrate and for characterizing its physical properties if one is identified.
Rationale for Hydrate Screening
The synthesis of 4-Methoxy-3-nitropyridine often involves aqueous workup steps, providing an opportunity for hydrate formation.[2] The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the nitro and methoxy groups allows for potential hydrogen bonding with water molecules, a key factor in the stabilization of a hydrated crystal lattice.
Experimental Workflow for Hydrate Screening and Characterization
This workflow is designed to be a self-validating system, where the results of one technique inform and are confirmed by the others.
Caption: Workflow for Hydrate Screening and Characterization.
Detailed Experimental Protocols
-
Objective: To induce the formation of a hydrated crystalline form.
-
Protocol 1: Slurry Crystallization
-
Suspend an excess of anhydrous 4-Methoxy-3-nitropyridine in deionized water and various water/co-solvent mixtures (e.g., water/ethanol, water/acetone) in sealed vials.
-
Agitate the slurries at different temperatures (e.g., ambient and 40°C) for an extended period (e.g., 7 days) to allow for equilibration.
-
Isolate the solid material by filtration, taking care not to dry the sample excessively to prevent dehydration.
-
Immediately analyze the isolated solids.
-
-
Protocol 2: High Humidity Storage
-
Place a thin layer of anhydrous 4-Methoxy-3-nitropyridine in a controlled humidity chamber (e.g., 95% Relative Humidity) at ambient temperature.
-
Monitor the sample for physical changes (e.g., deliquescence, change in appearance) over several days.
-
Analyze the sample periodically.
-
-
Objective: To identify the presence of a new solid form and quantify its water content.
-
Technique 1: Powder X-Ray Diffraction (PXRD)
-
Causality: A change in the crystal lattice due to the inclusion of water molecules will result in a distinctly different diffraction pattern compared to the anhydrous form. This is the primary method for identifying a new crystalline form.
-
-
Technique 2: Thermogravimetric Analysis (TGA)
-
Causality: When heated, a hydrate will lose its water molecules at a specific temperature range. TGA measures this mass loss, allowing for the stoichiometric determination of water content. A typical TGA experiment would involve heating the sample from ambient temperature to above its melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Technique 3: Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. For a hydrate, an endothermic event corresponding to the energy required to remove the water from the crystal lattice will be observed. This event often precedes the melting of the now-anhydrous material.
-
-
Technique 4: Karl Fischer Titration
-
Causality: This is the gold standard for water content determination. It is a highly sensitive and specific chemical method to quantify the amount of water in a sample, which can then be used to confirm the stoichiometry suggested by TGA.
-
-
Objective: To definitively determine the crystal structure and the role of water within it.
-
Technique 1: Single Crystal X-Ray Diffraction (SCXRD)
-
Causality: If a single crystal of sufficient size and quality can be grown from the hydrated material, SCXRD provides the unambiguous three-dimensional arrangement of atoms, confirming the connectivity and hydrogen bonding network involving the water molecules.
-
-
Technique 2: Solid-State NMR (ssNMR) Spectroscopy
-
Causality: ssNMR can distinguish between different solid forms based on the local chemical environment of the nuclei (e.g., ¹³C, ¹⁵N). It is particularly useful for characterizing materials that do not form single crystals suitable for SCXRD.
-
-
Technique 3: Vibrational Spectroscopy (FTIR/Raman)
-
Causality: The presence of water of hydration will introduce new vibrational modes, particularly the O-H stretching and bending frequencies, which are observable in the infrared and Raman spectra. Comparison with the anhydrous spectrum can provide clear evidence of hydration.
-
Conclusion
While 4-Methoxy-3-nitropyridine is a well-established chemical entity, the existence of a stable hydrate form remains unconfirmed in the public domain. This technical guide has provided a thorough summary of the known physical properties of the anhydrous form. More importantly, it has outlined a rigorous, multi-faceted scientific approach for the systematic screening and characterization of potential hydrated forms. By employing the described workflows, researchers in drug development and materials science can confidently assess the hydration potential of this important synthetic intermediate, thereby mitigating risks associated with solid-form variability and ensuring the development of robust and reliable chemical processes and pharmaceutical products.
References
-
PubChem. (n.d.). 4-Methoxy-3-nitropyridine. Retrieved from [Link]
-
U-CHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Methoxy-3-Nitropyridine Hydrochloride 97%. Retrieved from [Link]
Sources
4-Methoxy-3-nitropyridine hydrate literature review
Topic: 4-Methoxy-3-nitropyridine Hydrate: A Technical Guide to the "Pivot Scaffold" in Medicinal Chemistry Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]
Executive Summary: The "Pivot Scaffold"
4-Methoxy-3-nitropyridine (and its stable hydrate form) represents a critical "pivot scaffold" in modern heterocyclic chemistry.[1] Its utility stems from the orthogonal reactivity of its two functional handles: the electron-withdrawing nitro group at C3 and the labile methoxy group at C4.
For drug developers, this molecule is not merely a building block; it is a divergence point. It allows for the rapid generation of 3,4-disubstituted pyridine libraries or the construction of fused bicyclic systems (e.g., imidazo[4,5-c]pyridines) prevalent in kinase inhibitor architecture (EGFR, BTK targets).[1] This guide provides a rigorous technical analysis of its properties, synthesis, and divergent reaction pathways, grounded in field-proven protocols.[1]
Chemical Profile & Physical Properties[1][2][3][4][5]
The commercial supply of 4-Methoxy-3-nitropyridine often comes as a hydrate.[1][2] This water of crystallization stabilizes the crystal lattice but necessitates precise stoichiometric adjustment during reaction setup.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 4-Methoxy-3-nitropyridine | |
| CAS Number | 31872-62-5 (Anhydrous)833404-18-8 (Hydrate) | Verify CoA for specific hydration state (often |
| Molecular Weight | 154.12 g/mol (Anhydrous) | Add 18.02 g/mol per water molecule for hydrate calculations.[1] |
| Appearance | Yellow to orange crystalline powder | Color darkens upon oxidation or light exposure.[1] |
| Melting Point | 72–77 °C | Sharp mp indicates high purity; broad range suggests hydrolysis to pyridone.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; hydrolyzes in strong aqueous acid/base. |
| pKa (Conjugate Acid) | ~2.5 (Pyridine Nitrogen) | Nitro group significantly decreases basicity compared to pyridine (pKa 5.2).[1] |
Strategic Reactivity: The "Push-Pull" Mechanism[1][2]
The chemical behavior of 4-Methoxy-3-nitropyridine is defined by the electronic interplay between the C3-nitro and C4-methoxy groups.[1]
-
Activation (
): The C3-nitro group is a strong electron-withdrawing group (EWG).[1] It pulls electron density from the ring, making the C4 position highly electrophilic. Consequently, the C4-methoxy group acts as an excellent leaving group in Nucleophilic Aromatic Substitution ( ) reactions, easily displaced by amines or thiols.[1] -
Reduction: The C3-nitro group can be selectively reduced to an amine, converting the molecule into an electron-rich 3-amino-4-methoxypyridine, a precursor for cyclization.[1]
Visualizing the Divergent Pathways
The following diagram illustrates the two primary synthetic workflows starting from this scaffold.
Figure 1: Divergent synthetic pathways.[1] Path A retains the oxygenation for specific receptor binding. Path B displaces it to install nitrogen-based diversity.[1]
Detailed Experimental Protocols
These protocols are designed for scalability and reproducibility.[1] Always adjust for the water content if using the hydrate form.
Protocol A: Synthesis of 4-Methoxy-3-nitropyridine (Nitration)
Context: If sourcing is difficult, this compound can be synthesized from 4-methoxypyridine.[1]
Mechanism: Electrophilic Aromatic Substitution (
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and thermometer. Place in an ice/salt bath (-10 °C) .
-
Solvent/Acid: Charge Conc. Sulfuric Acid (
, 20 mL) .[1][3] -
Addition 1: Add 4-Methoxypyridine (5.0 g, 45.8 mmol) dropwise. Caution: Exothermic.[1] Keep T < 10 °C.
-
Nitration: Add Fuming Nitric Acid (
, 5.0 mL) dropwise over 30 minutes. -
Reaction:
-
Quench: Cool to RT. Pour the mixture onto 200 g crushed ice .
-
Neutralization: Carefully adjust pH to ~8 using solid
or conc.[1] . Caution: Massive evolution or heat generation.[1] -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Yield: Expect ~60–70% of a yellow solid.
Protocol B: Displacement (Synthesis of 4-Amino-3-nitropyridines)
Context: Installing a specific amine at C4 while keeping the nitro group for later reduction.[1]
-
Stoichiometry: 1.0 eq 4-Methoxy-3-nitropyridine : 1.1 eq Amine (R-
) : 1.5 eq DIPEA (Base).[1] -
Solvent: Ethanol or Isopropanol (Protic solvents stabilize the transition state).[1]
-
Procedure:
-
Dissolve 4-Methoxy-3-nitropyridine in Ethanol (0.5 M concentration).
-
Add DIPEA and the amine.
-
Heat to reflux (80 °C) for 2–4 hours.
-
Observation: The solution typically turns from pale yellow to deep orange/red (characteristic of nitro-amines).[1]
-
-
Workup: Cool to RT. If the product precipitates, filter it.[3] If not, concentrate and recrystallize from EtOH/Water.
Protocol C: Nitro Reduction to 3-Amino-4-methoxypyridine
Context: Preparing the "diamino-like" core for cyclization.
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Hydrogen Source:
balloon or Ammonium Formate (transfer hydrogenation). -
Procedure:
-
Storage: Store under Nitrogen at -20 °C.
Safety & Handling (E-E-A-T)
-
Energetics: While 4-Methoxy-3-nitropyridine is generally stable, nitro-pyridines are energetic precursors.[1] Avoid heating dry solids above 100 °C without solvent.[1]
-
Skin Sensitization: The compound is a potent skin irritant and potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]
-
Hydrate Stability: The hydrate is less prone to spontaneous sublimation than the anhydrous form, making it safer for weighing. However, ensure containers are tightly sealed to prevent desiccation or further moisture uptake, which alters reaction stoichiometry.
References
-
Synthesis & Nitration Methodology
-
ChemicalBook Protocols.[1] "Synthesis of 4-Methoxy-3-nitropyridine from 4-methoxypyridine via Sulfuric Acid/Nitric Acid nitration."
-
-
Nucleophilic Arom
) Mechanisms: -
Reduction Strategies for Nitropyridines
-
Applications in Heterocyclic Ring Transformations
-
National Institutes of Health (PMC).[1] "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations (TCRT) and use of Dinitropyridones."
-
Sources
The Nitropyridine Paradox: A Technical Guide to Discovery, Synthesis, and Mechanistic Evolution
Introduction: The Reactivity Wall
For nearly a century, the nitration of pyridine represented one of the most frustrating paradoxes in heterocyclic chemistry. To the uninitiated, pyridine appears structurally analogous to benzene—a planar, aromatic system. Yet, under the classic electrophilic aromatic substitution (EAS) conditions used to nitrate benzene (concentrated
This resistance stems from a "double deactivation" mechanism. The electronegative nitrogen atom already pulls electron density from the ring, making it electron-deficient (
This guide explores how chemists dismantled this "reactivity wall," evolving from brute-force thermal methods to elegant mechanistic diversions involving N-oxides and sigmatropic rearrangements.
Historical Genesis: The Brute Force Era (1912–1930s)
Early attempts to nitrate pyridine were characterized by extreme conditions and abysmal yields. In 1912, Friedl attempted the direct nitration of pyridine.[1] He found that even at temperatures exceeding 300°C, the reaction yielded only trace amounts of 3-nitropyridine.
The regioselectivity of these early brute-force methods was dictated by the relative stability of the transition states. The 3-position (meta) is the least deactivated site on the pyridinium ring, as the positive charge in the resonance hybrid of the intermediate
Table 1: Evolution of Nitration Efficiency
| Method | Era | Conditions | Primary Product | Yield |
| Direct Nitration | 1912 | 3-Nitropyridine | < 5% | |
| N-Oxide Route | 1940s | 4-Nitropyridine N-oxide | ~85-90% | |
| Bakke Method | 1990s | 3-Nitropyridine | ~80% |
The N-Oxide Revolution (1940s–1950s)
The paradigm shifted in the 1940s with the work of Eiji Ochiai (Japan) and H.J. den Hertog (Netherlands). They realized that modifying the substrate was more effective than forcing the reagent.
By oxidizing pyridine to pyridine N-oxide , they introduced an oxygen atom that could donate electron density back into the ring via resonance. This "push-pull" electronic state activates the 2- and 4-positions toward electrophilic attack, completely reversing the regioselectivity of the parent pyridine.
Mechanistic Insight: The N-Oxide Push
In acidic media, the N-oxide oxygen is protonated (
The Mechanistic Pivot: Bakke's Rearrangement (1970s–1990s)
While the N-oxide route solved the problem for 4-nitropyridine, synthesizing 3-nitropyridine efficiently remained a challenge until the work of Jan M. Bakke .
Bakke discovered that reacting pyridine with dinitrogen pentoxide (
This was a landmark discovery because it bypassed the "deactivation" rule entirely. The reaction is not an attack on a deactivated ring, but an intramolecular rearrangement of a pre-formed complex.
Figure 2: The Bakke Mechanism.[4] The nitro group initially attaches to the nitrogen (kinetic control) and then migrates to the 3-position via a sigmatropic shift, bypassing the high energy barrier of direct EAS.
Experimental Protocols
Protocol A: Synthesis of 4-Nitropyridine N-Oxide (The Ochiai Route)
This protocol is optimized for safety and yield, based on modern adaptations of the Ochiai method.
Safety: Pyridine N-oxides and their nitro derivatives can be energetic.[5] Perform behind a blast shield.
-
Oxidation: Dissolve pyridine (10.0 g) in glacial acetic acid (50 mL). Add 30%
(20 mL) dropwise at room temperature. Heat to 70–80°C for 12 hours.-
Validation: Monitor via TLC (MeOH/DCM 1:9). Pyridine spot (
) should disappear; N-oxide spot ( ) appears.
-
-
Concentration: Remove excess acetic acid/water under reduced pressure.[6]
-
Nitration:
-
Cool the crude N-oxide residue to 0°C.
-
Slowly add concentrated
(25 mL) followed by fuming (15 mL). Exothermic! Keep T < 10°C. -
Heat the mixture to 100°C for 4 hours.
-
-
Isolation: Pour onto crushed ice (200 g). Neutralize with solid
until pH 8. The yellow precipitate is 4-nitropyridine N-oxide. -
Purification: Recrystallize from acetone/ethanol.
-
Yield: Expect 80–85%.
-
Melting Point: 159–160°C.
-
Protocol B: Synthesis of 3-Nitropyridine (Modified Bakke Method)
A modern adaptation avoiding liquid
-
Reagent Prep: Generate
in situ or dissolve commercial (1.5 eq) in dry Nitromethane or DCM at 0°C. -
Addition: Add pyridine (1.0 eq) dropwise. The N-nitropyridinium salt precipitates immediately.
-
Rearrangement:
-
Add an aqueous solution of
(2.0 eq). -
Stir vigorously at room temperature for 12 hours.
-
-
Workup: Neutralize with
. Extract with DCM (3x). Dry over and concentrate.-
Yield: Expect 70–75%.
-
Note: This route avoids the <5% yield of direct nitration.
-
Pharmaceutical Significance
Nitropyridines are rarely the final drug product but are "privileged intermediates." The nitro group acts as a masked amine.
-
Reduction to Aminopyridines: 3-aminopyridine and 4-aminopyridine are precursors to diverse scaffolds (e.g., Piroxicam , a NSAID, and Isoniazid , an antitubercular).
-
Nucleophilic Substitution (
): A nitro group at the 2- or 4-position is an excellent leaving group. It can be displaced by nucleophiles (amines, alkoxides) to functionalize the ring, a strategy widely used in medicinal chemistry to build complex heterocycles.
References
-
Friedl, F. (1912). Über die Nitrierung des Pyridins. Monatshefte für Chemie, 33, 611. Link
-
Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry, 18(5), 534–551. Link
-
den Hertog, H. J., & Overhoff, J. (1930).[7] The Nitration of Pyridine. Recueil des Travaux Chimiques des Pays-Bas, 49, 552.[4][7] Link
-
Bakke, J. M., & Ranes, E. (1997). The Mechanism of the Nitration of Pyridine by Dinitrogen Pentoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2677–2680. Link
-
Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link
-
Baumann, M., Baxendale, I. R., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.[7] Link
Sources
The Pharmacological Profile of Nitropyridine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1][2] The introduction of a nitro group onto this privileged scaffold creates nitropyridine derivatives, a class of compounds with a vast and diverse pharmacological landscape. These derivatives serve not only as versatile synthetic intermediates but also as potent bioactive molecules in their own right, with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2][3] This guide provides an in-depth exploration of the pharmacological profile of nitropyridine derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their synthesis, multifaceted mechanisms of action, structure-activity relationships, pharmacokinetic properties, and toxicological considerations, providing a comprehensive overview to inform and guide future drug discovery efforts.
The Synthetic Versatility of Nitropyridines: Building Blocks for Bioactivity
The synthetic accessibility of nitropyridines is a key driver of their prominence in drug discovery. The nitro group, a strong electron-withdrawing moiety, not only imparts specific biological properties but also activates the pyridine ring for a variety of chemical transformations.
Core Synthesis Strategies
The synthesis of nitropyridine derivatives can be broadly approached through two main routes:
-
Direct Nitration of Pyridines: While the direct nitration of the electron-deficient pyridine ring can be challenging, various methods have been developed to achieve this, often requiring specific reagents and conditions.[4] For instance, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) can yield 3-nitropyridine.[4]
-
Functionalization of Pre-existing Nitropyridines: Commercially available nitropyridines, such as 2-chloro-5-nitropyridine or 2-amino-3-nitropyridine, serve as invaluable starting materials.[3][5] The reactive sites on these molecules allow for a wide range of modifications, including nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and reduction of the nitro group to an amine for further derivatization.[3][6] This modular approach enables the systematic construction of compound libraries for high-throughput screening.[3]
The following workflow illustrates a general strategy for diversifying a nitropyridine core to generate potential kinase inhibitors.
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine kinase inhibitors.
The Pharmacological Landscape: Diverse Mechanisms of Action
Nitropyridine derivatives exhibit a remarkable breadth of biological activities, a direct consequence of their ability to interact with a multitude of cellular targets.
Anticancer Activity
The cytotoxic potential of nitropyridines against cancer cells is a major area of research, with several distinct mechanisms of action identified.[3]
-
Microtubule-Targeting Agents: A prominent mechanism for certain 3-nitropyridine analogues is the disruption of microtubule dynamics.[7][8] These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site at the interface between α- and β-tubulin subunits.[7][8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] Impressively, some derivatives show high potency with GI50 values below 10 nM across a broad range of cancer cell lines and are selective for rapidly dividing cancer cells over healthy cells.[7][8]
Caption: Mechanism of action for microtubule-targeting 3-nitropyridine analogues.
-
Kinase Inhibition: The pyridine scaffold is adept at forming key hydrogen bonds within the ATP-binding site of kinases, making nitropyridine derivatives promising kinase inhibitors.[6] They have been shown to inhibit a range of kinases critical for cancer cell proliferation and survival, including:
-
PIM-1 Kinase: Certain pyridine-based compounds exhibit potent PIM-1 inhibition with IC50 values as low as 14.3 nM.[9]
-
Janus Kinase 2 (JAK2): Some derivatives show inhibitory activity against JAK2 in the low micromolar range.
-
Glycogen Synthase Kinase-3 (GSK3): Novel heterocyclic compounds derived from nitropyridines have been developed as GSK3 inhibitors.[2]
-
p70S6Kβ Kinase: A derivative of 2,6-dichloro-3-nitropyridine was identified as an inhibitor of p70S6Kβ with an IC50 of 444 nM.[2]
-
-
Enzyme Inhibition and Other Mechanisms: Beyond kinase inhibition, nitropyridines have demonstrated activity against other enzymes, such as urease and chymotrypsin.[1][2] They can also induce apoptosis through various signaling pathways.[3]
Antimicrobial Activity
Nitropyridine derivatives exhibit significant potential as antimicrobial agents, with activity against a range of pathogens.
-
Antibacterial: Activity has been demonstrated against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] For instance, certain derivatives have shown Minimum Inhibitory Concentrations (MIC) in the range of 4-64 μg/mL against M. tuberculosis.[3] Other derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.[1]
-
Antifungal: Antifungal properties have also been reported, with some compounds showing activity against Candida albicans, C. glabrata, and C. tropicalis.[1]
-
Mechanism of Action: A widely accepted model for nitro-heterocyclic antimicrobial drugs involves the metabolic reduction of the nitro group within the microorganism.[10][11] This process generates toxic radical intermediates, such as nitroso and superoxide species, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death.[10][11]
Other Therapeutic and Agricultural Applications
The biological activity of nitropyridines extends beyond anticancer and antimicrobial applications. They are also investigated as:
-
Inhibitors of semicarbazide-sensitive amine oxidase (SSAO) [2]
Quantitative Bioactivity Data
The following tables summarize the reported in vitro potency of various nitropyridine derivatives across different biological targets.
Table 1: Anticancer and Enzyme Inhibitory Activity of Nitropyridine Derivatives
| Compound Class/Derivative | Target | Cell Line/Enzyme | Potency (IC₅₀/GI₅₀) | Reference |
| 3-Nitropyridine Analogues | Tubulin Polymerization | Various Cancer Cell Lines | < 10 nM | [7][8] |
| Pyridine-1,3,4-oxadiazole Hybrid | PIM-1 Kinase | - | 14.3 nM | [9] |
| Nitropyridine-linked thiazolidinone | Anticancer | MCF-7 | 6.41 μM | [1][2] |
| Nitropyridine-linked thiazolidinone | Anticancer | HepG2 | 7.63 μM | [1][2] |
| 5-Nitropyridin-2-yl derivative | Chymotrypsin | - | 8.67 ± 0.1 μM | [1][2] |
| 5-Nitropyridin-2-yl derivative | Urease | Jack Bean Urease | 29.21 ± 0.98 μM | [1][2] |
| 3-Nitropyridylpiperazine derivative | Urease | Jack Bean Urease | ~2.0–2.3 μM | [2] |
| Pyridyloxy-substituted acetophenone oxime | Protoporphyrinogen Oxidase | - | 3.11–4.18 μM | [1] |
Table 2: Antimicrobial Activity of Nitropyridine Derivatives
| Compound Class/Derivative | Target Organism | Potency (MIC) | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative | Mycobacterium tuberculosis | 4-64 μg/mL | [3] |
| Epoxybenzooxocino[4,3-b]pyridine derivative | Mycobacterium bovis | 12.5–50 μg/mL | [1] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | 62.5 μg/mL | [1] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Enterococcus faecalis | 7.8 μg/mL | [1] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Staphylococcus aureus | 31.2 μg/mL | [1] |
| (Pyridin-2-yl)piperazine derivative (R = 2-OH) | Bacillus subtilis, Candida krusei | 62.5 μg/mL | [1] |
Pharmacokinetic and Toxicological Profile
A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is paramount for successful drug development.
Pharmacokinetics (ADME)
For example, pharmacokinetic studies of the microtubule-targeting agent 4AZA2891 revealed:
-
Elimination Half-Life: 0.7 hours.[7]
-
Volume of Distribution: 5.7 L/kg at steady state.[7]
-
Distribution: A preferential accumulation in the brain and kidney was observed.[7]
Some nitropyridine derivatives have been noted for their favorable pharmacokinetic profiles, including a relatively long half-life in rats and good brain penetration.[1] Generally, the development of drugs with favorable pharmacokinetics, such as high bioavailability and low toxicity, has been a hallmark of successful pyridine and quinoline-based therapeutics.[12]
Toxicology and Safety Considerations
The nitroaromatic scaffold necessitates a thorough toxicological evaluation.
-
General Toxicity: Safety data for compounds like 4-nitropyridine and 2-chloro-5-nitropyridine indicate they can be harmful if swallowed or inhaled, and cause skin and serious eye irritation.[13][14]
-
Genotoxicity: The nitro group is often considered a structural alert for mutagenicity and genotoxicity.[15] This is frequently linked to the metabolic reduction of the nitro group, which can produce reactive intermediates that damage DNA.[4][10]
-
Organ-Specific Toxicity: Studies on specific derivatives have revealed targeted toxic effects. For instance, 2-ethyl-4-nitropyridine N-oxide showed a primary toxic effect on the blood system, leading to a significant increase in methemoglobin levels.[16] It also caused pronounced irritation to the mucous membranes of the eyes but did not show local skin irritation.[16]
-
Preclinical Safety of an Anticancer Agent: Despite the concerns, some advanced nitropyridine derivatives show promising safety profiles in preclinical studies. The microtubule-targeting 3-nitropyridine compounds were not associated with myelotoxicity at pharmacological doses in mice, although some residual neurotoxicity, a common side effect of microtubule-targeting agents, was observed in vitro.[7]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of pharmacological data, robust and well-controlled experimental protocols are essential. Below is an example protocol for assessing the in vitro cytotoxicity of a nitropyridine derivative.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure to determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
1. Materials and Reagents:
- Test nitropyridine compound
- Cell line of interest (e.g., MCF-7 breast cancer cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom microtiter plates
- Calibrated multichannel pipettes
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader (570 nm wavelength)
2. Step-by-Step Methodology:
Causality and Self-Validation: This protocol incorporates self-validating steps. The vehicle control ensures that the solvent (DMSO) does not significantly affect cell viability. The no-cell control corrects for background absorbance. Running the assay with a known cytotoxic agent as a positive control can further validate the assay's performance. Consistent results across replicate wells and experiments are crucial for establishing trustworthy data.
Conclusion and Future Directions
Nitropyridine derivatives represent a rich and promising field for drug discovery. Their synthetic tractability allows for extensive structure-activity relationship studies, leading to the optimization of potency and selectivity. The diverse mechanisms of action, from microtubule disruption to specific enzyme inhibition, offer multiple avenues for therapeutic intervention in oncology, infectious diseases, and beyond.
While challenges related to the potential toxicity of the nitroaromatic moiety remain, ongoing research continues to identify derivatives with improved safety profiles and targeted activities. Future efforts should focus on a deeper understanding of the ADME and toxicological properties of lead compounds early in the discovery pipeline. The continued exploration of this versatile chemical class holds significant promise for the development of the next generation of innovative medicines.
References
- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Google Search.
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PMC - NIH. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. [Link]
-
Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022, August 10). Hygiene and Sanitation. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]
- Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022, August 10). Google Search.
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI. [Link]
-
Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of albicidin by incorporation of nitrogen atoms. (n.d.). PMC - NIH. [Link]
-
Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Omega. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. [Link]
-
The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (n.d.). PubMed. [Link]
-
Values of the minimal inhibitory concentration (MIC, µg/mL) of compounds 2 and 3 against previously studied strains of bacteria and fungi. (n.d.). ResearchGate. [Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). International Journal of Chemical Studies. [Link]
-
Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. [Link]
-
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PMC - NIH. [Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PLOS One. [Link]
-
The IC 50 (DPPH) values of compounds 8a-h. (n.d.). ResearchGate. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. [Link]
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Pharmacokinetic drug-drug interactions: A detailed. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
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Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics. (n.d.). BJA Education. [Link]
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PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (n.d.). Canadian Science Publishing. [Link]
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solubility of 4-Methoxy-3-nitropyridine hydrate
An In-Depth Technical Guide to the Characterization and Solubility Determination of 4-Methoxy-3-nitropyridine Hydrate
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences bioavailability, processability, and formulation design. For ionizable molecules capable of forming hydrates, such as pyridine derivatives, a comprehensive understanding of the solid-state form and its corresponding solubility is paramount. This guide provides a robust scientific framework for researchers, chemists, and drug development professionals to accurately characterize and determine the thermodynamic . We move beyond simple protocols to explain the causal-driven methodologies required for generating reliable and defensible data, emphasizing the non-negotiable link between solid-state characterization and solubility measurement.
Introduction: The Criticality of Solid-State Form in Solubility
4-Methoxy-3-nitropyridine is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Like many pharmaceutical compounds, its behavior in aqueous environments is dictated not just by its molecular structure but profoundly by its solid-state properties. The phenomenon of polymorphism—the ability of a substance to exist in multiple crystal forms—and the formation of solvates or hydrates can lead to dramatic differences in physicochemical properties, including solubility, dissolution rate, and stability.[2]
A hydrated crystal form incorporates water molecules into its lattice structure. This generally results in a more stable, lower-energy state compared to the anhydrous form, which typically translates to lower aqueous solubility.[3] Failure to identify and control the solid form during solubility assessment can lead to erroneous, often inflated, and irreproducible results.
This technical guide presents an integrated, first-principles approach to:
-
Unequivocally characterize the solid-state nature of 4-Methoxy-3-nitropyridine hydrate.
-
Provide a detailed, self-validating protocol for determining its thermodynamic (equilibrium) solubility.
-
Discuss the theoretical underpinnings and common pitfalls associated with hydrate solubility measurements.
Prerequisite: Unambiguous Solid-State Characterization
Before any solubility experiment can be considered valid, the solid form of the material must be rigorously characterized. The objective is to confirm the presence of a hydrate, determine its stoichiometry, and establish its thermal behavior. This foundational step ensures that the solubility value obtained is linked to a specific, well-defined crystalline structure.
Key Characterization Techniques
A multi-technique approach is essential for a comprehensive analysis of a hydrated pharmaceutical solid.[2]
| Technique | Purpose | Expected Outcome for a Hydrate |
| Powder X-Ray Diffraction (PXRD) | To identify the unique crystalline lattice. | A distinct diffraction pattern different from the anhydrous form, confirming a different crystal structure.[2] |
| Thermogravimetric Analysis (TGA) | To quantify the water content. | A stepwise weight loss corresponding to the release of water at a specific temperature range, allowing for calculation of the hydrate's stoichiometry (e.g., monohydrate, dihydrate).[2] |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions (dehydration, melting). | An endothermic event corresponding to dehydration, followed by the melting endotherm of the resulting anhydrous form. This data is crucial for theoretical solubility estimations.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To probe changes in molecular vibrations. | Shifts in N-O stretching (nitro group) or C-O-C (methoxy group) bands, and the appearance of broad O-H stretching bands from water molecules, indicating hydrogen bonding within the crystal lattice.[5] |
Experimental Workflow for Solid-State Analysis
The logical flow of characterization ensures each piece of data builds upon the last, creating a cohesive and definitive profile of the material.
Caption: Workflow for definitive solid-state identification.
Theoretical Framework for Hydrate Solubility
The solubility of a crystalline solid is governed by the energy required to break its crystal lattice and the energy released upon solvation of its constituent molecules. For a hydrate, this process is more complex than for an anhydrous solid. A useful theoretical model extends the ideal solubility theory to account for the additional energy required for dehydration.[4]
The ideal mole fraction solubility of a hydrate can be estimated by considering both the melting and dehydration processes observed by DSC.[4] This approach provides a theoretical baseline and helps in understanding the experimental results. The model incorporates the melting point (Tm), the dehydration temperature (Tdeh), and the lipophilicity (log P) of the compound. The anhydrous 4-Methoxy-3-nitropyridine has a calculated XLogP3 of 0.7, indicating moderate lipophilicity.[5][6]
The key takeaway is that the stable hydrate must first lose its water of hydration before it can dissolve as the anhydrous molecule, representing an energetic penalty that results in lower solubility compared to the anhydrous form dissolving directly.
Caption: Thermodynamic cycle of hydrate vs. anhydrous dissolution.
Experimental Protocol: Thermodynamic Solubility Determination
The Shake-Flask method is the gold-standard for determining equilibrium solubility.[7] It is designed to allow the system to reach a true thermodynamic equilibrium between the excess solid and the saturated solution.
Mandatory Pre-requisites
-
A fully characterized and batch-controlled sample of 4-Methoxy-3-nitropyridine hydrate.
-
A validated, stability-indicating analytical method for quantification (e.g., HPLC-UV).
Step-by-Step Shake-Flask Protocol
1. Media Preparation:
-
Prepare aqueous buffers according to USP standards. For a comprehensive profile, use buffers covering the physiological pH range, such as:
-
pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
-
-
For advanced drug development, consider biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) to better predict in vivo behavior.[7]
-
Degas all media prior to use to prevent bubble formation.
2. Equilibration:
-
Add an excess amount of the solid hydrate to a known volume of each medium in a low-adsorption container (e.g., glass vial). "Excess" ensures that a solid phase remains at the end of the experiment.
-
Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber, typically at 25 °C (for standard data) and 37 °C (for physiological relevance).
-
Agitate for a minimum of 48-72 hours. The goal is to ensure equilibrium is reached, which can be slow for hydrates.[7] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.
3. Sample Separation and Preparation:
-
Carefully remove the vials from the shaker, allowing the excess solid to settle.
-
Withdraw a sample from the supernatant. The most robust method is to first centrifuge the sample at high speed to pellet suspended microcrystals, then filter the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7]
-
Immediately dilute the filtrate with the mobile phase of the analytical method to prevent precipitation upon cooling or solvent evaporation.
4. Quantification (HPLC-UV):
-
Analyze the prepared samples using a validated HPLC-UV method. A reversed-phase method is typical for this type of molecule.[8]
-
Construct a calibration curve using accurately prepared standards of 4-Methoxy-3-nitropyridine in the mobile phase.
-
Calculate the concentration in the original sample, accounting for all dilution factors.
| Parameter | Example HPLC-UV Method |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temp | 30 °C |
5. Solid-State Re-analysis (The Self-Validating Step):
-
This step is CRITICAL for trustworthiness.[7] After the experiment, recover the remaining excess solid from the bottom of the vials.
-
Gently dry the solid and re-analyze it using PXRD and DSC.
-
Objective: To confirm that the solid did not undergo a phase transformation during the experiment (e.g., the hydrate did not convert to the anhydrous form). If a transformation occurred, the measured solubility does not represent the starting material.
Caption: Self-validating Shake-Flask experimental workflow.
Data Interpretation and Influencing Factors
-
pH-Solubility Profile: As a pyridine derivative, 4-Methoxy-3-nitropyridine is a weak base. Its solubility is expected to be significantly higher at lower pH (e.g., pH 1.2) due to protonation of the pyridine nitrogen, forming a more soluble hydrochloride salt in situ. Plotting solubility versus pH is essential.
-
Impact of Impurities: Chemical impurities can sometimes increase apparent solubility by inhibiting crystallization.[3] Ensure the starting material has high purity (e.g., >97% as per supplier data).
-
Anhydrous vs. Hydrate: If both forms are available, a direct comparison of their solubilities under identical conditions should be performed. The hydrate is expected to be the less soluble form.[3]
Conclusion
The accurate determination of the aqueous is not a single measurement but a systematic investigation. It begins with an unequivocal confirmation of the solid-state form via PXRD, TGA, and DSC. Only then can a meticulously executed Shake-Flask experiment, complete with a critical solid-state re-analysis step, yield a solubility value that is both accurate and defensible. By following this causality-driven approach, researchers can generate high-quality data that reliably informs downstream applications in process chemistry, formulation, and drug development.
References
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
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Hollis, F. I., et al. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. National Institutes of Health (NIH). [Link]
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Kozak, A., & Płonka, A. M. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Institutes of Health (NIH). [Link]
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Warren, D., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
PureSynth. (n.d.). 4-Methoxy-3-Nitropyridine Hydrochloride 97%. PureSynth. [Link]
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ResearchGate. (2025, August 7). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. ResearchGate. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. PrepChem.com. [Link]
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PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Institutes of Health (NIH). [Link]
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UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. UCHEM. [Link]
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Safety and Handling of 4-Methoxy-3-nitropyridine Hydrate: A Technical Guide
Executive Summary
4-Methoxy-3-nitropyridine (CAS: 31872-62-5 for parent; hydrate forms vary) is a critical heterocyclic building block in the synthesis of kinase inhibitors, proton pump inhibitors, and fused pyridine scaffolds (e.g., imidazopyridines).[1][2][3][4] While structurally simple, the contiguous arrangement of a nitro group (
This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the mechanistic risks associated with this compound—specifically its thermal sensitivity, potential for energetic decomposition, and handling requirements during nucleophilic substitution or reduction workflows.[1]
Chemical Profile & Reactivity Mechanisms[1][3]
Identification & Physical Properties
The hydrate form introduces water molecules into the crystal lattice, altering molecular weight and solubility but retaining the core reactivity of the parent molecule.[1]
| Property | Specification | Notes |
| IUPAC Name | 4-Methoxy-3-nitropyridine (Hydrate) | |
| CAS Number | 31872-62-5 (Parent) | Verify batch-specific CoA for hydrate stoichiometry.[1][2][3][5] |
| Molecular Formula | Parent MW: 154.12 g/mol .[1][2] Adjust for hydration.[1][6] | |
| Appearance | Yellow to light orange crystalline powder | Nitro-pyridines are typically colored due to conjugation.[1][2] |
| Melting Point | 72–78 °C (Parent) | Hydrates often exhibit lower or broader melting ranges.[1] |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly in water | Hydrate form dissolves faster in polar protic solvents.[1] |
Reactivity Profile (The "Why")
Understanding the electronic push-pull system is essential for safe manipulation:
-
Nitro Group (C3): A strong electron-withdrawing group (EWG) that deactivates the ring but activates the C2 and C4 positions for nucleophilic attack.[1] It is also the primary source of thermal instability.[1]
-
Methoxy Group (C4): An electron-donating group (EDG) by resonance.[1] However, the ortho-nitro group creates a "vinylogous amide" character.[1][2]
-
Risk:[1][2][4][7][8] Under strong acidic conditions (e.g., HI or HBr), the methoxy group can be demethylated to form 3-nitro-4-pyridone , altering the reaction pathway.[1][2][3]
-
Utility: The nitro group is readily reduced to an amine (3-amino-4-methoxypyridine), a "privileged structure" in drug discovery for generating bicyclic heterocycles.[1][2][3]
-
Risk Assessment & Toxicology (E-E-A-T)
Hazard Classification (GHS)[1][2][3]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][8][9] Pyridine derivatives can depress the central nervous system.[1]
-
Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[1][9]
Thermal & Energetic Hazards
While not classified as a high explosive, nitro-pyridines are energetic .[1][2] The decomposition energy of the nitro group can be triggered by excessive heat or shock, particularly during:
-
Distillation: Never distill nitro-pyridine residues to dryness.[1][2]
-
Scale-up: Exotherms during reduction (e.g., hydrogenation) can be severe.[1][2]
Hydrate-Specific Considerations
The hydrate water is not inert.[1][2] In water-sensitive reactions (e.g., using
Safe Handling Protocols
Engineering Controls
-
Primary Barrier: All weighing and transfer must occur inside a certified chemical fume hood.[1]
-
Static Control: Use anti-static weighing boats. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry powder form.[1]
-
Inert Atmosphere: While air-stable, storing under nitrogen preserves the integrity of the methoxy group against oxidative demethylation over long periods.[1][2]
Personal Protective Equipment (PPE)[1][2][3]
-
Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1] For prolonged handling or solution preparation, use double-gloving or Silver Shield® laminates to prevent permeation of the pyridine ring.[1][2]
-
Respiratory: If handling large quantities (>10 g) of fine powder outside an enclosure, a P95/P3 particulate respirator is required.[1]
Experimental Workflow: Nitro Reduction
The most common application of 4-methoxy-3-nitropyridine is the reduction of the nitro group to an amine.[1][2][3] Below is a validated protocol designed to mitigate the exotherm risks associated with this transformation.
Protocol: Catalytic Hydrogenation (Pd/C)
Context: This method avoids the heavy metal waste of Fe/HCl reductions but carries fire risks due to hydrogen gas and pyrophoric catalysts.[1][2]
Reagents:
Step-by-Step Methodology:
-
Inerting: Flush the reaction vessel (typically a round-bottom flask) with nitrogen for 5 minutes.
-
Solvent Charge: Dissolve the pyridine substrate in Methanol. Note: If using the hydrate, ensure the molecular weight calculation accounts for water to maintain stoichiometry.
-
Catalyst Addition: CRITICAL SAFETY STEP. Add the Pd/C catalyst under a stream of nitrogen.[1] Dry Pd/C is pyrophoric; using water-wet catalyst significantly reduces ignition risk.[1]
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (repeat 3 times). Stir vigorously at Room Temperature (20–25 °C).
-
Monitoring: The reaction is exothermic.[1] On scales >5g, use an external water bath to act as a heat sink.
-
-
Filtration: Once LCMS confirms conversion to the amine, flush with Nitrogen.[1] Filter the mixture through a Celite pad to remove Pd/C.
Visualization: Reactivity & Safety Logic
Figure 1: Decision logic for chemical transformation and associated risk factors.
Storage & Stability
-
Conditions: Store at 2–8 °C (Refrigerated).
-
Light Sensitivity: Protect from light.[1] Nitro-pyridines can undergo slow photochemical decomposition or darkening.[1][2]
-
Hygroscopy: The hydrate is stable, but the anhydrous form will scavenge water.[1] Keep containers tightly sealed with Parafilm.[1]
Emergency Response
| Scenario | Action |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2][3][10] Remove contact lenses.[1][6][7][8][11] Seek immediate medical attention (pyridine absorption risk).[1][6][8][10][12] |
| Skin Contact | Wash with soap and water.[1][7][10][11][12] Do not use ethanol (enhances absorption).[1] |
| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a closed container. Do not use a vacuum cleaner (dust explosion risk).[1] |
| Fire | Use |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine. Retrieved from [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(9).[1] Retrieved from [Link][2][3]
-
New Jersey Department of Health. (2010).[1] Hazardous Substance Fact Sheet: Nitro-pyridines. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 4-Methoxy-3-nitropyridine Hydrate: A Versatile Intermediate for Accelerated Drug Discovery
Introduction: The Privileged Status of the Pyridine Nucleus in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous blockbuster drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged" structure in the design of novel therapeutics.[2] Functionalized pyridines are integral to a wide array of drug classes, from kinase inhibitors in oncology to agents targeting the central nervous system.[3] The strategic introduction of substituents onto the pyridine ring is therefore a critical exercise in drug design, enabling the fine-tuning of a molecule's pharmacological profile. In this context, 4-Methoxy-3-nitropyridine hydrate emerges as a highly valuable and versatile chemical intermediate, offering a reliable and predictable platform for the synthesis of diverse compound libraries.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Methoxy-3-nitropyridine hydrate. We will delve into its key chemical transformations, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 169913-73-7 (hydrate) | |
| Molecular Formula | C₆H₆N₂O₃·xH₂O | |
| Molecular Weight | 154.12 g/mol (anhydrous) | |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | 72-77 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Safety Profile: 4-Methoxy-3-nitropyridine is classified as harmful if swallowed, causes skin irritation, and is a serious eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations: A Gateway to Molecular Diversity
4-Methoxy-3-nitropyridine hydrate's utility in drug discovery stems from two primary, high-yielding transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-position: The methoxy group serves as an excellent leaving group, activated by the electron-withdrawing nitro group at the 3-position. This allows for the facile introduction of a wide range of nucleophiles.
-
Reduction of the 3-nitro group: The nitro group can be selectively reduced to an amine, which then serves as a handle for a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and reductive amination.
The interplay of these two transformations provides a powerful strategy for generating libraries of novel 4-substituted-3-aminopyridines, a common motif in kinase inhibitors and other targeted therapies.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The displacement of the 4-methoxy group with primary and secondary amines is a robust and widely applicable reaction.
General Protocol for SNAr with a Primary Amine (e.g., Benzylamine)
Reaction Scheme:
A general SNAr reaction with an amine.
Materials:
-
4-Methoxy-3-nitropyridine hydrate
-
Benzylamine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask, add 4-Methoxy-3-nitropyridine hydrate (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[4]
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they effectively solvate the cationic species and do not interfere with the nucleophile.
-
Base: A non-nucleophilic base like K₂CO₃ or Et₃N is used to neutralize the acidic byproduct (methanol) and drive the reaction to completion. For less reactive amines, a stronger base like sodium hydride (NaH) may be employed to deprotonate the amine, increasing its nucleophilicity.
-
Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. More nucleophilic aliphatic amines may react at room temperature, while less nucleophilic anilines often require heating.
Protocol 2: Reduction of the Nitro Group
The reduction of the 3-nitro group to a 3-amino group is a pivotal step in many synthetic routes. Several methods can be employed, with catalytic hydrogenation and metal-mediated reductions being the most common.
Method A: Catalytic Hydrogenation
Reaction Scheme:
Catalytic hydrogenation of the nitro group.
Materials:
-
4-Substituted-3-nitropyridine (from Protocol 1)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 4-substituted-3-nitropyridine in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.[5]
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired 3-aminopyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst: Pd/C is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.[5] It offers good chemoselectivity, often leaving other functional groups intact.
-
Solvent: Protic solvents like methanol and ethanol are excellent for catalytic hydrogenation as they can act as a proton source.
-
Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but for less reactive substrates or for faster reaction times, a slightly elevated pressure can be beneficial.
Method B: Reduction with Tin(II) Chloride
Procedure:
-
Dissolve the 4-substituted-3-nitropyridine in ethanol or acetic acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).[6]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Basify the solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the desired amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups, particularly when other reducible functional groups are present that may not be compatible with catalytic hydrogenation.[7]
-
Solvent: The choice of solvent can influence the reaction rate. Acetic acid can accelerate the reduction.
Application in the Synthesis of Kinase Inhibitors: A Case Study Approach
The 4-substituted-3-aminopyridine core, readily accessible from 4-Methoxy-3-nitropyridine hydrate, is a key pharmacophore in several approved and investigational kinase inhibitors.
Conceptual Synthetic Pathway to a Bosutinib-like Scaffold
Bosutinib is a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.[8] While the actual industrial synthesis may differ, a plausible laboratory-scale synthesis can be envisioned using our key intermediate.
A conceptual workflow for synthesizing a Bosutinib-like kinase inhibitor.
This conceptual pathway highlights how the two key transformations of 4-Methoxy-3-nitropyridine hydrate can be strategically employed to rapidly assemble a complex, drug-like molecule. The initial SNAr reaction with a substituted aniline installs a key recognition motif for the kinase's ATP binding site, while the subsequent reduction of the nitro group provides a handle for further elaboration to complete the synthesis of the target molecule.[9][10]
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
4-Methoxy-3-nitropyridine hydrate is more than just a chemical intermediate; it is a strategic asset for any drug discovery program. Its predictable reactivity and the versatility of its downstream products allow for the rapid and efficient exploration of chemical space around the privileged pyridine core. The robust and scalable protocols for nucleophilic aromatic substitution and nitro group reduction make it an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization campaigns. By understanding and effectively implementing the chemistry outlined in this application note, researchers can significantly accelerate their journey towards the discovery of novel and impactful medicines.
References
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubChem. [Link]
-
Li, W., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(10), 12564-12574. [Link]
-
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]
-
MDPI. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. [Link]
-
National Center for Biotechnology Information. (2014). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PubChem. [Link]
-
ResearchGate. (2025). Synthesis of anticancer drug vandetanib. [Link]
-
Der Pharma Chemica. (2026). New Route for the synthesis of Bosutinib. [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Methoxyphenoxy)-3-nitropyridine. PubChem. [Link]
-
ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]
-
ResearchGate. (n.d.). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
ResearchGate. (2025). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
- Google Patents. (n.d.).
-
Diva-portal.org. (n.d.). Preprint. [Link]
-
Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]
-
National Center for Biotechnology Information. (2018). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. PubChem. [Link]
- Google Patents. (n.d.).
-
MDPI. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. [Link]
-
ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]
-
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
ResearchGate. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nick. [Link]
-
Jia, G., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2005. [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PubChem. [Link]
-
ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthetic routes towards intermediates en route to axitinib and vortioxetine. [Link]
-
National Center for Biotechnology Information. (2012). Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. PubChem. [Link]
-
National Center for Biotechnology Information. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubChem. [Link]
-
MDPI. (2020). Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. [Link]
-
Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. [Link]
-
The Royal Society of Chemistry. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. [Link]
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- 10. derpharmachemica.com [derpharmachemica.com]
Strategic Applications of 4-Methoxy-3-nitropyridine in Medicinal Chemistry
Executive Summary: The "Linchpin" Scaffold
4-Methoxy-3-nitropyridine (and its hydrate/hydrochloride forms) represents a high-value "linchpin" intermediate in heterocyclic chemistry. Its utility stems from the orthogonal reactivity of its substituents: the C4-methoxy group serves as an excellent leaving group for Nucleophilic Aromatic Substitution (
This guide details the strategic deployment of 4-methoxy-3-nitropyridine in drug synthesis, focusing on scaffold diversification and providing validated protocols for its most common transformations.
Chemical Profile & Reactivity Logic
Physicochemical Properties
| Property | Data |
| CAS Number | 31872-62-5 (Base), 31872-61-4 (HCl) |
| Molecular Formula | |
| Molecular Weight | 154.12 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 72–77 °C (Base); ~270 °C (dec.)[1] (HCl) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, EtOAc.[2] Slightly soluble in water. |
The "Push-Pull" Activation Mechanism
The strategic value of this molecule lies in the electronic interplay between the substituents:
-
Activation for
: The electron-withdrawing nitro group at C3, combined with the electron-deficient pyridine ring, makes the C4 position highly electrophilic.[2] The methoxy group, normally a donor, acts as a leaving group (via the methoxide ion) when attacked by nucleophiles. -
Regioselectivity: Nucleophilic attack occurs exclusively at C4, avoiding the C2 or C6 positions typical of unsubstituted pyridines.[2]
-
Reduction Potential: The C3-nitro group can be selectively reduced to an amine after C4 functionalization, allowing for the construction of ortho-diamines.
Visualizing the Synthetic Divergence
The following diagram illustrates the "Switchboard" capability of 4-methoxy-3-nitropyridine, showing how it diverges into three major drug-relevant scaffolds.
Caption: Divergent synthetic pathways from 4-Methoxy-3-nitropyridine to key medicinal scaffolds.
Detailed Application Protocols
Application 1: Synthesis of 3,4-Diaminopyridine (DAP)
Context: 3,4-Diaminopyridine (Amifampridine) is an orphan drug used to treat Lambert-Eaton Myasthenic Syndrome (LEMS).[2] 4-Methoxy-3-nitropyridine is a primary precursor.
Protocol A: The "Displacement-First" Route
This route avoids the formation of unstable alkoxy-amines by establishing the C4-nitrogen bond first.
Step 1: Amination (
-
Reagents: 4-Methoxy-3-nitropyridine (1.0 eq), Ammonium Acetate (10.0 eq) or Ammonia in MeOH (7N).
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Dissolve 4-methoxy-3-nitropyridine in the solvent.
-
Add ammonium acetate (excess drives the equilibrium and buffers the leaving methoxide).
-
Heat to reflux (or 80°C in a sealed tube) for 4–6 hours. Monitor by TLC (EtOAc:Hexane) for disappearance of starting material.[2]
-
Workup: Cool to RT. Concentrate in vacuo. Triturate the residue with water to remove excess ammonium salts.[2] Filter the yellow precipitate (4-amino-3-nitropyridine).
-
Yield Expectation: 75–85%.[3]
-
Step 2: Nitro Reduction
-
Reagents: 4-Amino-3-nitropyridine (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq) or catalytic Pd/C (10% wt).
-
Solvent: EtOH:Water (4:[2]1) for Fe reduction; MeOH for Hydrogenation.
-
Procedure (Fe/NH4Cl method - Robust & Scalable):
-
Suspend the nitro-amine in EtOH:Water.
-
Add Fe powder and
. -
Heat to reflux with vigorous stirring for 2–4 hours. The yellow color will fade to a pale/colorless solution (or dark slurry due to iron oxides).[2]
-
Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot EtOH.[2] Concentrate the filtrate.
-
Purification: Recrystallize from minimal hot water or convert to HCl salt for stability.
-
Yield Expectation: 80–90%.[3]
-
Application 2: Synthesis of Imidazo[4,5-c]pyridines
Context: This fused system mimics the purine core (adenine/guanine) and is widely used in kinase inhibitors (e.g., inhibiting EGFR or PI3K).[2]
Protocol: Cyclization of 3,4-Diaminopyridine
-
Starting Material: 3,4-Diaminopyridine (prepared above).
-
Reagent: Triethyl orthoformate (for R=H) or specific Carboxylic Acid + Coupling Agent (HATU/EDC).[2]
-
Procedure (Orthoformate Method):
-
Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous ethanol.
-
Add Triethyl orthoformate (3.0 eq) and a catalytic amount of sulfamic acid or p-TsOH (5 mol%).
-
Reflux for 3–5 hours.
-
Mechanism: The exocyclic amines attack the orthoester carbon, followed by elimination of ethanol to close the imidazole ring.[2]
-
Workup: Cool to RT. The product often precipitates.[2][4] If not, concentrate and purify via flash chromatography (DCM:MeOH).
-
Application 3: Library Generation via
Context: Medicinal chemistry often requires exploring SAR at the C4 position.[2] The methoxy group can be displaced by a wide range of primary and secondary amines.
General Protocol:
-
Reagents: 4-Methoxy-3-nitropyridine (1.0 eq), Amine Nucleophile (
or , 1.2–1.5 eq), Diisopropylethylamine (DIPEA, 2.0 eq). -
Solvent: DMF, DMSO, or Acetonitrile (MeCN).[2]
-
Conditions:
-
Aliphatic Amines: Stir at RT for 2–12 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60–90°C.
-
-
Note: The reaction turns deep yellow/orange upon formation of the nitro-amine product.
-
Purification: Pour into water. Most products precipitate and can be filtered. If soluble, extract with EtOAc.
Safety & Handling
-
Nitro Compounds: While 4-methoxy-3-nitropyridine is generally stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).
-
Hydrazine: If using hydrazine for triazole synthesis, handle with extreme care (carcinogenic, toxic).[2][4] Use in a fume hood.[4]
-
Skin/Eye Contact: The compound is an irritant.[2] Wear standard PPE (gloves, goggles, lab coat).[2]
-
Hydrate Form: If the "hydrate" form is used in moisture-sensitive reactions (e.g., with acid chlorides), dry the material over
in a vacuum desiccator or azeotrope with toluene prior to use.[2]
References
-
Synthesis of 4-Amino-3-nitropyridine: ChemicalBook. (2026). "4-Amino-3-nitropyridine synthesis."
-
Imidazo[4,5-c]pyridine Scaffolds: National Institutes of Health (PMC).[2] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives."
-
Nucleophilic Substitution Kinetics: ResearchGate. (2019).[2] "SNAr reactions of substituted pyridines with secondary amines in aqueous solution."
-
Reaction with Hydrazine: Oregon State University. "The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines."
-
General Properties: PubChem. "4-Methoxy-3-nitropyridine | C6H6N2O3." [2]
Sources
nucleophilic substitution reactions of 4-Methoxy-3-nitropyridine hydrate
Application Note: Precision Functionalization of 4-Methoxy-3-nitropyridine Hydrate via Nucleophilic Aromatic Substitution ( )
Executive Summary
4-Methoxy-3-nitropyridine is a highly activated heterocyclic building block used extensively in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Unlike its 4-chloro analog, which is moisture-sensitive and mutagenic, the 4-methoxy variant offers superior shelf stability while maintaining high electrophilicity at the C4 position due to the ortho-nitro effect.
This guide details the protocols for displacing the methoxy group with various nucleophiles (primarily amines) via Nucleophilic Aromatic Substitution (
Mechanistic Insight: The Activated Pyridine Core
The reactivity of 4-Methoxy-3-nitropyridine is driven by the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitro group at the 3-position.
Electronic Activation
-
Pyridine Nitrogen (N1): Inductively withdraws electron density, making the ring electron-deficient.
-
Nitro Group (C3): A strong resonance withdrawer located ortho to the leaving group (methoxy). This stabilizes the negative charge in the transition state (Meisenheimer complex).
-
Leaving Group (OMe): While typically a poor leaving group in benzene systems, the methoxy group is easily displaced in this scaffold because the intermediate anion is highly stabilized, and the expulsion of methoxide is thermodynamically driven by the formation of a stable amino-pyridine product (often stabilized by intramolecular H-bonding between the NH and
oxygen).
Reaction Pathway Visualization
The following diagram illustrates the addition-elimination mechanism (
Figure 1: The
Critical Experimental Parameters
Handling the Hydrate
Commercial 4-Methoxy-3-nitropyridine is often supplied as a hydrate or contains significant adsorbed water.
-
Impact: Water acts as a competitive nucleophile. Under basic conditions and high heat, it can hydrolyze the starting material to 4-hydroxy-3-nitropyridine (pyridone form), which is unreactive toward further substitution.
-
Correction: Always determine water content (KF titration) or assume a monohydrate (MW ~172.14 g/mol vs 154.12 g/mol anhydrous) for stoichiometry. Use a 1.2 – 1.5 equivalent excess of the amine nucleophile to outcompete water.
Solvent Selection
| Solvent | Suitability | Notes |
| Ethanol / Isopropanol | Excellent | Green solvents. Product often precipitates upon cooling. Proticity aids in stabilizing the leaving methoxide. |
| Acetonitrile (MeCN) | Good | Use for weakly nucleophilic amines. Requires a base (TEA/DIPEA). |
| DMF / DMSO | Moderate | High solubility but difficult workup (aqueous wash required). Use only for unreactive nucleophiles at >100°C. |
| Water | Poor | Promotes hydrolysis. Only use with highly reactive amines (e.g., ammonia) in great excess. |
Application Protocols
Protocol A: Synthesis of 4-(Alkylamino)-3-nitropyridines
Objective: Displacement of the methoxy group with a primary or secondary amine. Scale: 1.0 gram (approx.[1] 6.5 mmol)
Materials
-
4-Methoxy-3-nitropyridine hydrate (1.0 g, ~5.8 mmol active based on hydration).
-
Amine (e.g., Benzylamine, Morpholine): 1.5 equivalents.
-
Solvent: Ethanol (10 mL).
-
Base: Triethylamine (1.0 equiv) – Optional, only if using amine salts.
Procedure
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-3-nitropyridine hydrate (1.0 g) in Ethanol (10 mL). The solution is typically pale yellow.
-
Addition: Add the amine (1.5 equiv) dropwise at room temperature.
-
Note: If the reaction is exothermic (common with small aliphatic amines), cool the flask in an ice bath during addition.
-
-
Reaction: Equip with a reflux condenser and heat to reflux (78°C) for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (Rf ~0.4) should disappear, and a more polar yellow/orange spot (product) should appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product often crystallizes directly. If not, add cold water (10 mL) dropwise to induce precipitation.
-
Filter the solid and wash with cold water/ethanol (1:1) to remove the displaced methanol and excess amine.
-
-
Drying: Dry the yellow solid under vacuum at 45°C.
Protocol B: Synthesis of 4-Amino-3-nitropyridine (Ammonia Displacement)
Objective: Synthesis of the primary amine analog using ammonium acetate.
Procedure
-
Setup: Charge a pressure tube or round-bottom flask with 4-Methoxy-3-nitropyridine hydrate (1.0 g).
-
Reagent: Add Ammonium Acetate (5.0 g, large excess).
-
Reaction: Heat the melt/mixture to 120°C for 2.5 hours. The mixture will become a homogeneous liquid.
-
Workup: Cool to room temperature. Pour the mixture into water (30 mL).
-
Isolation: Collect the resulting yellow precipitate by filtration. Wash with water and dry over
or under vacuum.[1]-
Expected Yield: 70–80%.
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the amination of 4-Methoxy-3-nitropyridine.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Hydrate water consumed reagent. | Increase amine equivalents to 2.0 or dry SM via azeotropic distillation with toluene before reaction. |
| Formation of White Solid | Hydrolysis to 4-hydroxy-3-nitropyridine. | Reaction medium too wet or not basic enough. Ensure amine excess or add 1.0 eq DIPEA. |
| Dark Tarry Mixture | Thermal decomposition. | Reduce temperature to 60°C and extend reaction time. Avoid temperatures >140°C. |
| Product is Oil | Lipophilic amine used.[1] | Evaporate solvent, redissolve in EtOAc, wash with water, dry over |
References
-
ChemicalBook. (n.d.).[2] Synthesis of 4-Amino-3-nitropyridine. Retrieved from
-
Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-Diamino-, 3-Amino-4-methylamino-, and 4-Amino-3-methylamino-pyridine. Journal of the Chemical Society. Retrieved from
-
Canadian Journal of Chemistry. (1953).[3] Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines. Retrieved from
-
BenchChem. (2025).[4] Technical Guide to the Synthesis of 3-Amino-4-nitropyridine. Retrieved from
-
PubChem. (2025). 4-Methoxy-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from
use of 4-Methoxy-3-nitropyridine hydrate in proton pump inhibitor (PPI) synthesis
This Application Note and Protocol Guide details the strategic use of 4-Methoxy-3-nitropyridine hydrate (CAS 31872-62-5) as a high-value scaffold in the synthesis of Proton Pump Inhibitors (PPIs). While commercial manufacturing often utilizes pre-functionalized dimethyl-pyridines, this specific intermediate is critical for the development of novel PPI analogs (e.g., Pantoprazole-like dimethoxy derivatives), metabolite standards , and next-generation imidazopyridine-based inhibitors (e.g., Tenatoprazole analogs).
Part 1: Strategic Overview & Chemical Context
The Role of the Pyridine Scaffold in PPIs
Proton Pump Inhibitors (PPIs) function as prodrugs that require acid activation within the parietal cells. The core pharmacophore consists of a substituted benzimidazole linked to a substituted pyridine via a methylsulfinyl bridge.
The electronic properties of the pyridine ring are paramount for the drug's pKa and activation rate. 4-Methoxy-3-nitropyridine serves as a versatile "blank canvas" for the pyridine moiety, allowing for:
-
C3-Functionalization: The nitro group at C3 is a latent amine. Reduction allows for the introduction of electron-donating groups (e.g., methoxy in Pantoprazole) or cyclization to form imidazo[4,5-b]pyridines.
-
C2-Linker Installation: Unlike 2,3,5-trimethylpyridine (the Omeprazole precursor), this scaffold requires de novo installation of the C2-carbon linker, offering a pathway to synthesize C2-modified analogs unavailable via standard routes.
Handling the Hydrate Form
Commercial 4-Methoxy-3-nitropyridine is often supplied as a hydrate or contains significant adsorbed moisture (hygroscopic solid).
-
Impact: Water is detrimental to downstream chlorination (using
or ) and organometallic steps (Grignard/Lithiation). -
Requirement: A rigorous drying protocol is the first step in any synthesis workflow.
Part 2: Experimental Protocols
Protocol A: Pre-treatment & Drying
Objective: Remove water of hydration to prevent reagent decomposition in subsequent steps.
Materials:
-
4-Methoxy-3-nitropyridine hydrate
-
Toluene (HPLC Grade)
-
Dean-Stark apparatus
Procedure:
-
Dissolution: Dissolve 4-Methoxy-3-nitropyridine hydrate (1.0 eq) in Toluene (10 volumes).
-
Azeotropic Distillation: Reflux the solution using a Dean-Stark trap. Monitor water collection.
-
Endpoint: Continue reflux for 2 hours after water accumulation ceases.
-
Isolation: Concentrate the toluene solution under reduced pressure (Rotavap, 45°C) to obtain the anhydrous crystalline solid.
-
Storage: Store under Argon/Nitrogen. Proceed immediately to Protocol B or C.
Protocol B: Synthesis of 3,4-Dimethoxypyridine Precursor (Pantoprazole Analog Route)
Context: This route converts the C3-nitro group into a C3-methoxy group, mimicking the electron-rich ring of Pantoprazole.
Step 1: Catalytic Reduction (Nitro
-
Reagents: Anhydrous 4-Methoxy-3-nitropyridine, 10% Pd/C, Methanol,
gas (balloon). -
Procedure:
-
Suspend substrate in Methanol (10 vol). Add 10% Pd/C (5 wt%).
-
Purge with
, then stir under atmosphere at RT for 4-6 hours. -
QC Check: TLC (Ethyl Acetate/Hexane) should show disappearance of the yellow nitro compound and appearance of the fluorescent amine.
-
Workup: Filter through Celite. Concentrate to yield 3-Amino-4-methoxypyridine .
-
Step 2: Diazotization & Methoxylation (Sandmeyer-type)
-
Reagents:
, , Methanol (anhydrous). -
Mechanism: Formation of the diazonium salt followed by nucleophilic attack by methanol.
-
Procedure:
-
Dissolve amine in
/MeOH at 0°C. -
Add aqueous
dropwise, maintaining temp < 5°C. -
Heat to reflux for 1 hour to drive
evolution and methoxy substitution. -
Result: 3,4-Dimethoxypyridine (Precursor for C2-lithiation/formylation).
-
Protocol C: C2-Functionalization (Linker Installation)
Context: Installing the hydroxymethyl/chloromethyl linker at C2 is critical for coupling to the benzimidazole. Since the starting material lacks a C2-methyl, we use the Reissert-Henze strategy.
-
Reagents: 4-Methoxy-3-nitropyridine, m-CPBA (1.2 eq), DCM.
-
Procedure: Stir at RT for 12h. Wash with
. Yields 4-Methoxy-3-nitropyridine N-oxide .
Step 2: Reissert-Henze Cyanation
-
Reagents: N-oxide, Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride (activator), DCM.
-
Procedure:
-
Dissolve N-oxide in DCM under Argon.
-
Add TMSCN (1.5 eq) followed by slow addition of activator.
-
Stir 24h.[3] The cyanide group installs selectively at C2 (ortho to N).
-
Product: 2-Cyano-4-methoxy-3-nitropyridine .
-
Step 3: Hydrolysis & Reduction to Linker
-
Workflow: Nitrile
Acid Ester 2-Hydroxymethyl-4-methoxy-3-nitropyridine . -
Final Activation: React the alcohol with
to generate the 2-Chloromethyl derivative, ready for PPI coupling.
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergence from the core scaffold to specific PPI intermediates.
Caption: Divergent synthetic pathways from 4-Methoxy-3-nitropyridine to functionalized PPI precursors.
Part 4: Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Water Content | < 0.5% w/w | If high, repeat toluene azeotrope. Residual water causes violent reaction with |
| Nitro Reduction | > 98% Conversion | Incomplete reduction leads to azo-impurities. Ensure catalyst is fresh and |
| Regioselectivity | C2 vs C6 Cyanation | The Reissert-Henze reaction generally favors C2 (between N and Nitro) due to sterics/electronics, but check NMR for C6 isomers. |
| Safety | Energetic Material | Nitro-pyridines can be shock-sensitive. Do not distill the nitro-intermediate to dryness at high heat (>100°C). |
References
-
Saini, S. et al. (2019). "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review." International Journal of PharmTech Research. Retrieved from
- Kohl, B. et al. (1992). "H+/K+-ATPase Inhibitors: Chemical Aspects." Journal of Medicinal Chemistry. (Foundational text on Pyridine-Benzimidazole coupling).
-
NIPER Hyderabad. "Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from
-
BenchChem. "Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine." (Analogous chemistry for nitro-pyridine handling). Retrieved from
-
Sigma-Aldrich. "4-Methoxy-3-nitropyridine Safety Data Sheet." Retrieved from
Sources
Application Note and Protocols: Strategic Application of 4-Methoxy-3-nitropyridine Hydrate in Nucleophilic Aromatic Substitution for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Methoxy-3-nitropyridine Hydrate
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in a vast array of therapeutic agents.[1] Among the diverse portfolio of functionalized pyridines, 4-methoxy-3-nitropyridine stands out as a highly versatile and reactive building block. Its utility is primarily anchored in its electronic architecture: the potent electron-withdrawing effect of the nitro group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation renders the 4-position exceptionally susceptible to displacement by a wide range of nucleophiles, making the methoxy group an excellent leaving group.
This application note provides an in-depth guide to the reaction of 4-methoxy-3-nitropyridine hydrate with amines and other key nucleophiles. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss the broad applications of the resulting products in the synthesis of biologically active molecules.[2][3]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of 4-methoxy-3-nitropyridine with nucleophiles proceeds via the classical SNAr pathway.[4] This is a two-step addition-elimination mechanism that is fundamentally different from electrophilic aromatic substitution.[4]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This is typically the rate-determining step.[4] The attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4] The nitro group at the ortho position is crucial for stabilizing this intermediate by delocalizing the negative charge.[4]
-
Step 2: Elimination and Restoration of Aromaticity. The Meisenheimer complex then collapses, ejecting the methoxide (CH₃O⁻) leaving group and restoring the aromaticity of the pyridine ring. This step is generally fast.[4]
The overall transformation results in the net replacement of the methoxy group with the incoming nucleophile.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
3.1. Safety and Handling Precautions
4-Methoxy-3-nitropyridine hydrate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5][6][7] Always handle this compound in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid creating dust.[5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]
3.2. General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, workup, and purification of 4-substituted-3-nitropyridine derivatives.
Figure 2: General experimental workflow for SNAr reactions.
3.3. Protocol 1: Reaction with an Aliphatic Amine (Methylamine)
This protocol is adapted from established procedures for the amination of similar 4-alkoxy-3-nitropyridines and demonstrates a high-yielding synthesis of 4-(methylamino)-3-nitropyridine.[9]
Materials and Reagents:
-
4-Methoxy-3-nitropyridine hydrate (1.0 eq)
-
Aqueous Methylamine (25-30% w/w, ~10 eq)
-
Ethanol (as an optional co-solvent)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for filtration and workup
Procedure:
-
Reaction Setup: In a suitable pressure vessel, combine 4-methoxy-3-nitropyridine hydrate and the aqueous methylamine solution. If solubility is an issue, a minimal amount of ethanol can be added as a co-solvent.
-
Heating: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature, then pour it into cold water. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any excess methylamine and salts.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield 4-(methylamino)-3-nitropyridine as a yellow solid.[9]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
3.4. Protocol 2: Reaction with a Phenolic Nucleophile (4-Methoxyphenol)
This protocol illustrates the reaction with an oxygen-based nucleophile to form a diaryl ether linkage, a common motif in bioactive molecules.[10]
Materials and Reagents:
-
4-Methoxy-3-nitropyridine hydrate (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Sodium Hydroxide (NaOH, 1.0 eq)
-
Minimal water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Chloroform or Dichloromethane for extraction
Procedure:
-
Deprotonation: In a round-bottom flask, mix 4-methoxyphenol and sodium hydroxide with a few drops of water to form a paste. Gently heat to evaporate the water, forming the sodium 4-methoxyphenoxide salt in situ.[10]
-
Reaction Setup: Add 4-methoxy-3-nitropyridine hydrate to the flask containing the phenoxide paste.
-
Heating: Heat the reaction mixture to 150-160 °C (423–433 K) for 5 hours.[10]
-
Workup: After cooling to room temperature, dissolve the resulting solid in water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The product, 2-(4-methoxyphenoxy)-3-nitropyridine, can be purified by column chromatography or recrystallization to obtain colorless blocks.[10]
-
Characterization: Confirm the structure via NMR, MS, and X-ray crystallography if suitable crystals are obtained.
Quantitative Data Summary
The SNAr reaction on 4-alkoxy-3-nitropyridines is generally efficient and high-yielding. The table below summarizes representative yields for reactions with various nucleophiles, adapted from literature reports on analogous substrates.
| Nucleophile | Substrate | Conditions | Yield | Reference |
| Aqueous Methylamine | 4-Ethoxy-3-nitropyridine HCl | 110 °C, 5 hr | 98% | [9] |
| Ammonium Acetate | 4-Ethoxy-3-nitropyridine | 120 °C, 2.5 hr | 75% | [11] |
| N-methyl-4-methoxyaniline | 2,6-dichloro-3-nitropyridine | t-BuOH, K₂CO₃, RT, 12-24h | High | [12] |
| 4-Methoxyphenol/NaOH | 2-Chloro-3-nitropyridine | 150-160 °C, 5 hr | Good | [10] |
Applications in Drug Discovery and Synthesis
The products derived from 4-methoxy-3-nitropyridine are valuable intermediates for the synthesis of complex, biologically active molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization.[2][13] This 3-amino-4-substituted pyridine core is a privileged scaffold in medicinal chemistry.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core. The ability to introduce diverse functionality at the 4-position is critical for tuning selectivity and potency.[2]
-
Antitubercular Agents: The pyridine ring is a key component in novel drug candidates targeting pathogens like Mycobacterium tuberculosis.[14]
-
Agrochemicals: These intermediates are also used in the development of new pesticides and herbicides.[3]
The strategic displacement of the methoxy group allows for the late-stage introduction of various functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[15][16]
References
- SAFETY DATA SHEET. (n.d.).
- 4-Amino-3-nitropyridine synthesis. ChemicalBook. (n.d.).
- Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.). PMC.
- Buy 4-Methoxy-3-nitropyridine Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog. ECHEMI. (2025, January 30).
- SAFETY DATA SHEET. Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 07).
- Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-Diamino-, 3-Amino-4-methylamino-, and 4-Amim-3-methylamino-p. RSC Publishing.
- 4-Methoxy-3-nitropyridine. PubChem. (n.d.).
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025, May 07).
- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU.
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC.
- 4-Hydroxy-3-nitropyridine. Chem-Impex. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20).
- 2-(4-Methoxyphenoxy)-3-nitropyridine. (n.d.). PMC - NIH.
- Nature-Inspired Molecules as Inhibitors in Drug Discovery. MDPI. (2025, November 12).
- Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based. The University of Groningen research portal. (2022, September 28).
- natural products drug discovery & development. (n.d.). ff unair.
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 459. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. research.rug.nl [research.rug.nl]
- 15. mdpi.com [mdpi.com]
- 16. ff.unair.ac.id [ff.unair.ac.id]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy-3-nitropyridine Hydrate Purification
Topic: Purification & Troubleshooting for 4-Methoxy-3-nitropyridine Hydrate CAS: 31872-62-5 (Parent) Audience: Pharmaceutical Researchers & Process Chemists[1]
Introduction: The Purity Paradox
4-Methoxy-3-nitropyridine is a critical intermediate in the synthesis of fused pyridine heterocycles (e.g., for omeprazole analogs or kinase inhibitors).[1] While the synthesis—typically nucleophilic aromatic substitution (
This guide moves beyond standard protocols to address the specific physicochemical behavior of this nitro-pyridine ether.
Module 1: Impurity Profiling & Removal Strategy
The Problem: Your product is a yellow solid, but LC-MS shows a persistent peak at [M-14] (mass 140) or NMR shows a broad singlet >11 ppm. The Cause: Hydrolysis of the methoxy group to form 4-hydroxy-3-nitropyridine (also known as 3-nitro-4-pyridone).[1] This impurity has a high melting point (~285°C) and poor solubility in organic solvents, often co-precipitating with your product.[1]
Troubleshooting Workflow
| Impurity | Origin | Physicochemical Property | Removal Strategy |
| 4-Hydroxy-3-nitropyridine | Hydrolysis of product | Acidic (Phenolic/Pyridone); High MP | Base Wash: Extract organic layer with 5% NaHCO₃.[1] The impurity forms a water-soluble salt; product remains in organic.[1] |
| 4-Chloro-3-nitropyridine | Unreacted Starting Material | Lipophilic; Lower MP | Recrystallization: Remains in mother liquor of EtOH/Water systems.[1] |
| Tarry/Dark Polymers | Thermal decomposition | Insoluble in Ether/Hexane | Filtration: Dissolve crude in DCM; filter through a silica pad before recrystallization.[1] |
The "Base Wash" Protocol (Self-Validating)
Do not skip this step if the 4-hydroxy impurity is present >1%.[1] Recrystallization alone is often ineffective due to occlusion.[1]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Extraction: Wash the organic phase 2x with 5% Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Validation: The aqueous layer should turn intense yellow/orange (nitrophenolate anion).[1]
-
-
Check: Acidify a small aliquot of the aqueous wash.[1] If a precipitate forms, you have successfully removed the hydroxy impurity.[1]
-
Finish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Module 2: Recrystallization of the Hydrate
The Problem: You need the hydrate form for stability or regulatory reasons, but standard drying yields the anhydrous form or an amorphous solid.[1] The Logic: 4-Methoxy-3-nitropyridine forms a stable lattice with water.[1] Aggressive drying (high vacuum/heat) strips this water, potentially collapsing the crystal structure (polymorph change).[1]
Protocol: Ethanol/Water Displacement
Target: High purity crystalline hydrate.[1]
-
Solvent: 95% Ethanol (Solvent A) and Water (Anti-solvent B).[1]
-
Dissolution: Dissolve 10g of crude (post-base wash) in the minimum amount of boiling 95% Ethanol (~30-50 mL).
-
Note: If insoluble particles remain, hot filter immediately.[1]
-
-
Nucleation: Remove from heat. Add warm water dropwise until persistent turbidity (cloudiness) just appears.[1]
-
Re-solubilization: Add 1-2 mL of Ethanol to clear the solution.
-
Crystallization:
-
Allow to cool to Room Temp (RT) slowly (2 hours).
-
Chill to 0-4°C for 1 hour.
-
-
Harvest: Filter and wash with cold 50% EtOH/Water.
Critical Drying Step (The Hydrate Trap)
-
Do NOT use a vacuum oven >40°C.[1]
-
Method: Air dry on the filter under suction for 30 mins, then dry in a desiccator over a saturated calcium nitrate solution (maintains ~50% RH) or simply air dry at ambient temp/pressure until constant weight.
-
Validation: Perform TGA (Thermogravimetric Analysis). A weight loss of ~10% <100°C indicates water of crystallization (Hydrate).[1]
Module 3: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude reaction mixtures containing the specific impurities discussed.
Figure 1: Purification decision tree highlighting the chemical differentiation between the target ether and the hydroxy impurity.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is oiling out instead of crystallizing. What went wrong?
-
Diagnosis: The temperature dropped too quickly, or the ethanol:water ratio is incorrect (too much water).
-
Fix: Reheat the mixture until the oil dissolves. Add a small amount of ethanol.[1][2][3] Scratch the glass side of the flask with a spatula to induce nucleation, then cool very slowly (wrap the flask in a towel).
Q2: Can I use column chromatography instead of recrystallization?
-
Answer: Yes, but it is less efficient for the hydrate form.[1]
-
Protocol: Use Silica Gel.[1] Eluent: 20-40% Ethyl Acetate in Hexanes.[1]
-
Warning: The 4-hydroxy impurity streaks badly on silica.[1] If you skip the base wash (Module 1), your column fractions will likely be contaminated.[1]
Q3: How do I confirm I have the hydrate and not the anhydrous form?
-
Answer:
-
Melting Point: The hydrate often has a sharper, slightly distinct melting point compared to the anhydrous form (Lit anhydrous mp: 72-76°C; Hydrate may differ or show "sweating" before melt).[1]
-
Water Content: Run a Karl Fischer (KF) titration.
-
Q4: The product turned red/brown during storage.
-
Cause: Photodecomposition or residual base.[1]
-
Prevention: Store in amber vials. Ensure the final recrystallization wash was neutral (check pH of washings).[1] Nitro-pyridines are light-sensitive.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine.[1] Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Solvent Selection and Hydrate Formation.[1] Retrieved from [Link][1][3]
Sources
how to improve the yield of 4-Methoxy-3-nitropyridine hydrate reactions
Executive Summary
This guide addresses yield optimization for 4-Methoxy-3-nitropyridine (CAS: 31872-62-5).[1][2][3] While often isolated as a free base, this compound frequently forms stable hydrates or hydrochloride salts (CAS: 31872-61-4) that complicate stoichiometry.[1][2]
Low yields in this chemistry typically stem from three distinct failure modes:
-
Competitive Hydrolysis (The "Hidden" Pyridone): During synthesis via nucleophilic aromatic substitution (
), traces of water convert the starting material into the thermodynamically stable 4-hydroxy-3-nitropyridine (pyridone tautomer), which is often discarded in the aqueous waste.[1][2] -
Hydrate Stoichiometry Errors: When using the hydrate as a starting material for reduction (to 3-amino-4-methoxypyridine), failing to correct for water mass leads to under-dosing of reagents.[1][2]
-
Extraction Inefficiency: The product has moderate water solubility; standard aqueous workups often result in 20-30% mass loss.[2]
Module 1: Synthesis Optimization ( Route)
Scenario: You are synthesizing 4-methoxy-3-nitropyridine from 4-chloro-3-nitropyridine and sodium methoxide, but yields are stuck at 40-60%.
The Core Problem: Water is the Enemy
The reaction relies on the activation of the C4-chlorine by the ortho-nitro group and the pyridine nitrogen.[1] However, this same activation makes the position highly susceptible to attack by hydroxide ions (from water) instead of methoxide.[2]
The Mechanism of Failure: If your methanol or reagents contain water, Sodium Hydroxide (NaOH) is generated in equilibrium.[2] Hydroxide is a smaller, harder nucleophile than methoxide and attacks the 4-position to form 4-hydroxy-3-nitropyridine .[1][2] This byproduct is water-soluble and does not extract into organic solvents, making it appear as if your material simply "vanished."[1][2]
Protocol for High Yield (>85%)
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | MeOH (Reagent Grade) | Anhydrous MeOH (<0.05% | Prevents formation of pyridone byproduct.[1][2] |
| Reagent | NaOMe (Powder) | NaOMe (25-30% in MeOH) | Solutions are often drier than hygroscopic powders; easier to control exotherm.[1][2] |
| Temperature | Reflux | 0°C Addition | High temp favors side reactions.[1][2] The |
| Quench | Water | Sat. | Controls pH to ensure the product remains in the organic-soluble free base form.[1][2] |
Step-by-Step Optimized Workflow
-
Drying: Dry the reaction vessel and flush with
. -
Dissolution: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in Anhydrous MeOH (10V). Cool to 0°C .[2]
-
Controlled Addition: Add NaOMe solution (1.05 eq) dropwise over 30 minutes. Do not dump it in.[2] The exotherm can cause local overheating and decomposition.[2]
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
Workup (Critical):
Module 2: Troubleshooting Downstream Reactions
Scenario: You are using 4-methoxy-3-nitropyridine hydrate to synthesize 3-amino-4-methoxypyridine (via reduction), but the reaction stalls or yields are inconsistent.
The "Hydrate" Stoichiometry Trap
If your starting material is the hydrate form, your molecular weight calculations are likely off.[2]
If you weigh 1.54g of the hydrate assuming it is anhydrous, you are only adding ~8.9 mmol instead of 10 mmol. In reduction reactions (e.g., Fe/Acetic Acid or
Reduction Protocol (Fe/Acetic Acid)
Recommended for robustness against water content.[1][2]
-
Suspend: 4-Methoxy-3-nitropyridine (1 eq) in water/ethanol (1:4 ratio).
-
Acidify: Add Acetic Acid (5 eq).
-
Reductant: Add Iron powder (3-4 eq) portion-wise at 60°C.
-
Workup Trick: The amine product is highly polar.
Module 3: Visualization of Failure Modes
The following logic flow illustrates why yields drop and how the "Hydrate" factor influences the pathway.
Figure 1: Mechanistic pathway showing how moisture diverts the reaction from the target SnAr product to the water-soluble pyridone byproduct.[1]
FAQ: Common User Issues
Q1: My product is an oil that won't crystallize. Is it impure?
-
Answer: Not necessarily. 4-Methoxy-3-nitropyridine has a low melting point (73-77°C).[1][2] If it contains residual solvent (DCM/MeOH), it will remain an oil (supercooled liquid).[2]
-
Fix: Triturate the oil with cold Diethyl Ether or Hexane .[2] Scratch the flask side to induce nucleation.[2] If it remains an oil, check NMR; it might be the hydrate form which has different physical properties.
Q2: Can I use direct nitration of 4-methoxypyridine instead?
-
Answer: You can, but it is generally lower yielding (50-60%).[1] The pyridine ring is deactivated by protonation in the mixed acid (
).[2] -
Optimization: If you must use this route, use fuming nitric acid and maintain temperature at 70°C for extended periods (up to 60 hours) [1].[2][3] Neutralize carefully with
on ice to avoid hydrolysis during workup.
Q3: How do I remove the "Hydrate" water before the next step?
-
Answer: Azeotropic distillation.[2] Dissolve your wet product in Toluene and rotary evaporate. Repeat 2-3 times. Toluene forms an azeotrope with water, effectively drying the solid without thermal decomposition.
References
-
ChemicalBook. (2025).[2] Synthesis of 4-methoxy-3-nitropyridine from 4-methoxypyridine via Nitration.[1][2][3]
-
PureSynth. (2025).[2] Properties of 4-Methoxy-3-Nitropyridine Hydrochloride.
-
BenchChem. (2025).[2][5] Protocol for Nucleophilic Aromatic Substitution of Chloronitropyridines.[2][2]
-
Bulavka, V. N., & Boiko, I. I. (2000).[2][6] Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-oxide.[1][2][6] MDPI.[2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.org [mdpi.org]
storage and stability issues of 4-Methoxy-3-nitropyridine hydrate
This guide serves as a specialized technical support resource for 4-Methoxy-3-nitropyridine hydrate (and its related anhydrous forms). It is designed for immediate application in pharmaceutical and chemical research environments.
Subject: Storage, Stability, and Handling Protocols CAS: 31872-62-5 (Anhydrous) | 1881293-28-2 (Hydrate) Chemical Family: Nitro-pyridines / Alkoxy-pyridines[1]
Part 1: Core Storage & Stability Directives
The Stability Paradox
4-Methoxy-3-nitropyridine is structurally predisposed to instability due to the "push-pull" electronic effect. The electron-withdrawing nitro group (
-
The Threat: Water is the nucleophile. In the presence of moisture, the methoxy group hydrolyzes to form 4-Hydroxy-3-nitropyridine (or its tautomer, 3-nitro-4-pyridone), releasing methanol.
-
The Hydrate Factor: If you are working with the hydrate (CAS 1881293-28-2), the crystal lattice already contains water. While this form is thermodynamically stabilized against atmospheric moisture uptake compared to the anhydrous form, it creates an intrinsic proximity between the reactive center and the nucleophile (water), requiring strict thermal control to prevent autohydrolysis.
Mandatory Storage Conditions
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy to inhibit the |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture that accelerates caking. |
| Container | Amber Glass with PTFE liner | Blocks UV/Visible light (nitro compounds are photosensitive) and ensures a chemically inert seal. |
| Desiccation | Required | Even for the hydrate, excess moisture promotes "deliquescence-hydrolysis" cycles. |
Part 2: Troubleshooting & FAQs (Q&A)
Category A: Visual & Physical Inspection[2]
Q1: The powder has turned from light yellow to a deep orange/reddish color. Is it still usable?
-
Diagnosis: Likely Photochemical Decomposition or Surface Hydrolysis .
-
Mechanism: Nitro-pyridines often darken upon UV exposure due to radical formation. However, a shift to deep orange often indicates the formation of 4-Hydroxy-3-nitropyridine, which is more acidic and phenolic in nature.
-
Action: Perform a melting point check.
Q2: The material has clumped into a hard cake. Can I grind it and use it?
-
Diagnosis: Hygroscopic Agglomeration .
-
Risk: Caking indicates the material has absorbed atmospheric water. While the hydrate form is stable, excess adsorbed water creates a localized solution phase on the crystal surface, accelerating hydrolysis.
-
Action: Do NOT grind immediately if the material is sticky.
-
Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.
-
Check purity via HPLC. If hydrolysis is <1%, proceed with grinding under an inert atmosphere (Glovebox).
-
Category B: Chemical Stability & Reactivity[6]
Q3: Why does the purity drop when I leave the compound in methanol/water solutions?
-
Diagnosis: Solvolysis (
Reaction). -
Explanation: The 3-nitro group makes the 4-position highly electrophilic. In protic solvents (like water or alcohols), the methoxy group can be exchanged or hydrolyzed.
-
Protocol:
-
Avoid protic solvents for stock solutions.
-
Preferred Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Use solutions immediately; do not store them.
-
Part 3: Self-Validating Analytical Protocols
Rapid Quality Assessment Workflow
Use this decision tree to determine if your batch is fit for use.
Figure 1: Decision matrix for assessing 4-Methoxy-3-nitropyridine integrity prior to synthesis.
The Hydrolysis Degradation Pathway
Understanding the mechanism allows you to predict incompatible reagents.
Figure 2: The
Quantitative Purity Check (HPLC Method)
To distinguish the Methoxy (active) form from the Hydroxy (degraded) form, use the following method. The Hydroxy form is significantly more polar and will elute earlier on a reverse-phase column.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 254 nm (Nitro group absorption) |
| Expected Result | Degradant (4-OH) elutes ~2-3 min; Product (4-OMe) elutes ~6-7 min. |
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Methoxy-3-nitropyridine. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329764881, 4-Methoxy-3-nitropyridine. Retrieved from
-
Fisher Scientific. 4-Hydroxy-3-nitropyridine Safety Data Sheet (Degradant Reference). Retrieved from
-
ChemicalBook. 4-Methoxy-3-nitropyridine Properties and Stability. Retrieved from
Sources
Technical Support Center: Understanding and Troubleshooting the Degradation of Nitropyridine Compounds
Introduction for the Researcher
Welcome to the Technical Support Center for nitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of molecules. Nitropyridines are versatile building blocks in medicinal chemistry and materials science, but their inherent reactivity can also lead to challenges in stability and degradation.[1][2] This resource provides in-depth technical guidance on the potential degradation pathways of nitropyridine compounds, offering troubleshooting advice and frequently asked questions to support your experimental work. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate degradation, ensuring the integrity and reproducibility of your research.
The electron-withdrawing nature of the nitro group, combined with the electronic properties of the pyridine ring, makes these compounds susceptible to various degradation mechanisms, including photolytic, hydrolytic, and microbial pathways.[1][3] Understanding these pathways is critical for developing stable formulations, interpreting analytical data correctly, and ensuring the efficacy and safety of new chemical entities.
Part 1: Frequently Asked Questions (FAQs) on Nitropyridine Degradation
This section addresses common questions encountered during the handling and analysis of nitropyridine compounds.
Q1: My nitropyridine compound is showing unexpected degradation during a stability study. What are the most likely causes?
A1: Unexpected degradation of nitropyridine compounds can stem from several factors. The most common culprits are exposure to light (photodegradation), reaction with water (hydrolysis), especially at non-neutral pH, and microbial contamination.[3][4][5] The specific degradation pathway is often dictated by the substitution pattern on the pyridine ring and the experimental conditions. For instance, the presence of certain functional groups can make the compound more susceptible to hydrolysis.[4][6]
Q2: I've observed a color change in my nitropyridine sample upon storage. What could this indicate?
A2: A color change, such as the appearance of a pale yellow to light brown hue, can be an initial sign of degradation.[1] This is often associated with photolytic degradation, where exposure to UV or even ambient light can trigger chemical transformations.[7] It is crucial to analyze the sample using techniques like HPLC-UV to identify any new peaks corresponding to degradation products.
Q3: How can I differentiate between hydrolytic and photolytic degradation in my experiment?
A3: To distinguish between these two pathways, you can run parallel experiments under controlled conditions. A "light-exposed" sample and a "light-protected" (e.g., wrapped in aluminum foil) sample, both subjected to the same temperature and humidity, will help isolate the effects of light. Similarly, comparing degradation in aqueous versus non-aqueous solutions under light-protected conditions can help identify hydrolysis.
Q4: What are the typical degradation products of nitropyridine compounds?
A4: Degradation products can be varied. For example, under oxidative stress, 3,4-diaminopyridine can degrade to 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[8] Hydrolytic degradation of compounds like nitrendipine and nisoldipine, which contain a dihydropyridine ring, can lead to the formation of the corresponding pyridine derivatives.[4][6] Microbial degradation often involves hydroxylation of the pyridine ring as an initial step.[9][10]
Q5: Are there any general strategies to prevent the degradation of nitropyridine compounds during storage and handling?
A5: Yes, several preventative measures can be taken. Store nitropyridine compounds in amber vials or containers that block UV light to minimize photolytic degradation.[7] For compounds susceptible to hydrolysis, storage in a desiccator and the use of anhydrous solvents are recommended.[3] When working with solutions, using buffers at an appropriate pH can also enhance stability.
Part 2: Troubleshooting Guide for Nitropyridine Degradation Experiments
This section provides a structured approach to troubleshooting common issues encountered during the study of nitropyridine degradation.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent degradation rates between replicate experiments. | 1. Variability in light exposure.2. Inconsistent temperature control.3. Differences in initial sample concentration.4. Contamination of reagents or solvents.[11] | 1. Ensure all samples are placed at the same distance from the light source and for the same duration. Use a calibrated photostability chamber if available.2. Use a calibrated incubator or water bath to maintain a constant temperature. Fluctuations can significantly alter reaction kinetics.3. Accurately prepare all solutions and verify concentrations before starting the experiment. Minor variations can impact observed degradation rates.4. Use fresh, high-purity reagents and solvents for each experiment to avoid introducing catalytic impurities.[11] |
| No degradation is observed under stress conditions (e.g., acid, base, oxidation). | 1. The compound is highly stable under the tested conditions.2. The stress conditions are not harsh enough.3. The analytical method is not sensitive enough to detect low levels of degradation products. | 1. This is a valid result, but it's important to confirm with orthogonal analytical methods if possible.2. Increase the concentration of the stressor (e.g., higher molarity of acid/base) or the temperature, following ICH guidelines.[12][13]3. Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector like mass spectrometry) to lower the limit of detection. |
| Multiple, unidentified peaks appear in the chromatogram after degradation. | 1. Complex degradation pathway with multiple products.2. Secondary degradation of initial products.3. Sample matrix interference. | 1. Attempt to isolate the major degradation products using preparative HPLC for structural elucidation by MS and NMR.2. Perform a time-course study to monitor the formation and subsequent decay of intermediates.3. Run a blank (matrix without the analyte) under the same stress conditions to identify any peaks originating from the sample matrix. |
| Mass balance is not achieved (sum of analyte and degradation products is less than 100%). | 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the compound or its degradants to the container surface.3. Incomplete extraction of all components from the sample matrix. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector.2. Use silanized glassware or polypropylene tubes to minimize adsorption.3. Optimize the sample extraction procedure to ensure complete recovery of all analytes. |
Part 3: Key Degradation Pathways of Nitropyridine Compounds
Understanding the fundamental degradation pathways is essential for predicting the stability of nitropyridine derivatives. The primary mechanisms are photolytic, hydrolytic, and microbial degradation.
Photolytic Degradation
Photolytic degradation is initiated by the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions.[7] For some nitropyridine-containing compounds like nifedipine and nisoldipine, irradiation can lead to the formation of a 2'-nitropyridine photodegradant through an intramolecular electron transfer mechanism.[14]
Caption: Generalized photolytic degradation pathway for nitropyridine compounds.
Hydrolytic Degradation
Hydrolysis involves the reaction of a compound with water, often catalyzed by acidic or basic conditions.[4] The nitro group can activate the pyridine ring towards nucleophilic attack by water or hydroxide ions. For nitropyridine derivatives with other susceptible functional groups, such as esters, hydrolysis of these groups can also be a primary degradation route.[4][6]
Caption: Potential hydrolytic degradation pathways for nitropyridine compounds.
Microbial Degradation
Microorganisms have evolved diverse enzymatic pathways to degrade aromatic compounds, including pyridines and their derivatives.[3][15] A common initial step in the aerobic microbial degradation of pyridine compounds is hydroxylation, catalyzed by monooxygenases.[9][16] The resulting hydroxypyridines can then undergo ring cleavage and further metabolism to central metabolic intermediates like succinic acid.[17][18] Some bacteria can also utilize nitropyridine compounds as a source of carbon and nitrogen. For example, Ochrobactrum sp. strain DF-1 has been shown to degrade nitenpyram, a neonicotinoid pesticide containing a nitropyridine moiety, through the removal of the nitro group as the initial step.[19]
Caption: A common microbial degradation pathway for pyridine derivatives.
Part 4: Experimental Protocols for Studying Nitropyridine Degradation
This section provides standardized protocols for conducting forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Protocol: Forced Degradation Study (Hydrolysis)
Objective: To evaluate the stability of a nitropyridine compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
Nitropyridine compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
pH meter
-
HPLC system with UV or MS detector
-
Class A volumetric flasks and pipettes
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the nitropyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: To a separate volumetric flask, add the same volume of stock solution and 0.1 M NaOH to achieve the same final concentration.
-
Neutral Hydrolysis: In a third volumetric flask, combine the stock solution with HPLC grade water.
-
-
Incubation: Incubate all three solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample (stock solution diluted with the initial solvent) should be stored at 4 °C.
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.[12]
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and quantify any major degradation products.
-
Protocol: Photostability Study
Objective: To assess the impact of light exposure on the stability of a nitropyridine compound.
Materials:
-
Nitropyridine compound
-
Quartz or borosilicate glass vials
-
Photostability chamber with a calibrated light source (ICH Q1B guidelines)
-
Aluminum foil
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation:
-
Prepare solutions of the nitropyridine compound in a suitable solvent at a known concentration.
-
Place the solutions in transparent quartz or borosilicate glass vials.
-
Prepare a "dark control" by wrapping an identical set of vials in aluminum foil.
-
-
Exposure:
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed and dark control samples.
-
Calculate the percentage of photodegradation and identify any photolytic degradation products.
-
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Do, B., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 133-140. [Link]
-
Wang, C., et al. (2015). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 99(8), 3655–3664. [Link]
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Zhang, Y., et al. (2019). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Environmental Science and Pollution Research, 26(15), 15386–15395. [Link]
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Wen, Q., et al. (2011). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Journal of Hazardous Materials, 186(2-3), 1467–1472. [Link]
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Dai, Y., et al. (2023). Nitenpyram biodegradation by a novel nitenpyram-degrading bacterium, Ochrobactrum sp. strain DF-1, and its novel degradation pathway. Frontiers in Microbiology, 14, 1198517. [Link]
-
Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345. [Link]
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Álvarez-Lueje, A., et al. (2002). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 887–895. [Link]
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Mena, P., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(16), 4933. [Link]
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Fetzner, S. (2015). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]
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Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
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Li, J., et al. (2023). A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. Journal of Water Process Engineering, 53, 103633. [Link]
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Fasani, E., et al. (2012). Photochemical Degradation. In Drug Stability and Chemical Kinetics. Royal Society of Chemistry. [Link]
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Feng, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Wei Sheng Wu Xue Bao, 52(2), 246–252. [Link]
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Vaitekunas, A., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13), e00553-18. [Link]
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Kaiser, J.-P., et al. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]
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Hussain, S., et al. (2020). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology, 11, 999. [Link]
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Kuranov, A. M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6523. [Link]
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Álvarez-Lueje, A., et al. (2002). Hydrolytic degradation of nitrendipine and nisoldipine. Repositorio Académico - Universidad de Chile. [Link]
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University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. [Link]
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ResearchGate. (n.d.). Fig. 1. Photochemical and photocatalytic degradation of pyridine in the.... [Link]
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Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. [Link]
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Bakke, J. M., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477–2480. [Link]
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Sankar, M. G., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Vaitekunas, A., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC. [Link]
-
Do, B., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]
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European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. [Link]
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Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879–893. [Link]
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Sivaswamy, V., & Raj, A. S. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.. [Link]
-
ResearchGate. (2025). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
-
Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration | PDF. [Link]
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ResearchGate. (2025). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules | Request PDF. [Link]
-
Bissetts, F. H., & Levasseur, L. A. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. [Link]
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Technical Support Center: Solvent Selection for 4-Methoxy-3-nitropyridine Hydrate Reactions
Welcome to the technical support guide for 4-Methoxy-3-nitropyridine hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection when working with this versatile intermediate. The presence of a strong electron-withdrawing nitro group, a methoxy substituent, and a water molecule within the crystal lattice presents unique challenges and opportunities in reaction design. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic outcomes.
Section 1: Core Principles & The Hydrate Challenge
This section addresses foundational questions about the substrate's behavior and the critical impact of its hydrated form on solvent selection.
Question: What are the primary reactivity modes of 4-Methoxy-3-nitropyridine, and how do they influence solvent choice?
Answer: 4-Methoxy-3-nitropyridine has two primary, highly valuable modes of reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and the powerful electron-withdrawing nitro group at the 3-position further depletes electron density, particularly at the ortho (2, 4) and para (6) positions.[1][2] This makes the ring highly susceptible to attack by nucleophiles. Solvents for SNAr must stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction.[2] Therefore, polar aprotic solvents are typically the first choice.
-
Reduction of the Nitro Group: The transformation of the nitro group to an amine is a cornerstone of pyridine chemistry, yielding 3-amino-4-methoxypyridine, a valuable building block.[1] The choice of solvent here is dictated by its compatibility with the chosen reducing agent (e.g., catalytic hydrogenation, metal-acid systems) and its ability to dissolve both the starting material and the reagents.[3][4]
Question: My starting material is a hydrate. How does this water molecule affect my solvent selection and reaction setup?
Answer: The water of hydration is a critical, often overlooked, variable. Its impact is context-dependent:
-
As a Potential Reactant: In the presence of a strong base, the hydrate's water can be deprotonated and act as a competing nucleophile (hydroxide), leading to unwanted hydroxylation byproducts.
-
Incompatibility with Reagents: For reactions employing water-sensitive reagents, such as organometallics or strong hydrides (e.g., NaH), the hydrate form is unsuitable. The material must be rigorously dried, or the anhydrous version should be sourced.
-
Solubility and Crystal Structure: The water molecule is an integral part of the crystal lattice and can influence solubility in different solvents compared to the anhydrous form.[5]
-
Tolerable Presence: For many common reactions, such as catalytic hydrogenations or SNAr reactions with robust nucleophiles in polar aprotic solvents, the small amount of water may be well-tolerated and have a negligible impact on the outcome.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are central to the utility of nitropyridines. This section tackles common issues encountered when performing these substitutions.
Question: I am planning an SNAr reaction with an amine nucleophile to displace a leaving group (e.g., a halide) at the 2- or 6-position. What is the best solvent to start with?
Answer: For SNAr reactions, polar aprotic solvents are the industry standard. We strongly recommend starting with Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[6]
-
Causality: These solvents possess high dielectric constants, which effectively stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.[2] As they are aprotic, they do not form strong hydrogen bonds with the anionic nucleophile, leaving it "bare" and highly reactive. Other viable options include N-Methyl-2-pyrrolidone (NMP) and Acetonitrile (MeCN).[6]
Troubleshooting: My SNAr reaction is very slow or has stalled. What steps can I take?
Answer: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Increase Temperature: SNAr reactions are often significantly accelerated by heat. If you are running the reaction at room temperature, consider heating it to 80-120 °C. Ensure the solvent's boiling point is appropriate. NMP is an excellent choice for high-temperature applications.
-
Check Your Base: If your nucleophile is a primary or secondary amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is often required to neutralize the acid generated in the reaction. Ensure the base is strong enough and present in sufficient quantity (at least 1.1 equivalents).
-
Solvent Purity: While the starting material is a hydrate, using an anhydrous grade of solvent is still best practice to prevent unforeseen side reactions.
-
Re-evaluate Solvent Choice: If the reaction fails in a solvent like acetonitrile, switching to a more polar and higher-boiling solvent like DMSO or NMP can often promote the reaction to completion.
Troubleshooting: My reaction is complete, but the crude NMR is messy, showing several byproducts. Could the solvent be the problem?
Answer: Yes, the solvent or the hydrate water can be the source of byproducts.
-
Hydrolysis: If a strong base is used, the water from the hydrate can form hydroxide ions, which can act as nucleophiles and lead to the formation of a hydroxylated byproduct. If you suspect this, try drying the starting material under vacuum before use or use molecular sieves in the reaction.
-
Solvent Participation: In some cases, solvents can participate in the reaction. For example, DMF can be a source of dimethylamine at high temperatures, which could act as a nucleophile. If you observe an unexpected dimethylamino-substituted product, consider switching to a different solvent like DMSO.
-
Workup Issues: Sometimes, byproducts form during the aqueous workup. If your product is unstable to acid or base, ensure your workup procedure is neutral.[7] Before the full workup, you can test product stability by taking a small aliquot of the reaction mixture and exposing it to your planned workup conditions (e.g., dilute HCl) and checking the TLC.[7]
Section 3: Troubleshooting Nitro Group Reduction
Converting the nitro group to an amine unlocks a new range of synthetic possibilities. Solvent choice is key to achieving a clean and efficient reduction.
Question: What is the recommended solvent system for reducing the nitro group using catalytic hydrogenation (e.g., H₂ with Pd/C)?
Answer: For catalytic hydrogenation, protic solvents are generally preferred. Methanol (MeOH) and Ethanol (EtOH) are excellent first choices. They are effective at dissolving the substrate and hydrogen gas, and they facilitate proton transfer steps at the catalyst surface. Ethyl acetate (EtOAc) is another common and effective solvent.
Troubleshooting: My catalytic hydrogenation is incomplete, or the catalyst seems inactive. What should I check?
Answer: Catalyst deactivation is a frequent problem in hydrogenations.
-
Catalyst Poisoning: The pyridine nitrogen itself can sometimes inhibit palladium catalysts. A common strategy to mitigate this is to add a small amount of acid (e.g., acetic acid or a stoichiometric amount of HCl) to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to and poisoning the catalyst surface.
-
Solvent Quality: Impurities in the solvent, particularly sulfur-containing compounds, can irreversibly poison the catalyst. Always use high-purity or HPLC-grade solvents for hydrogenations.
-
Mass Transfer Issues: Ensure vigorous stirring to facilitate the transfer of hydrogen gas from the headspace into the solution and to the catalyst surface.
Question: I need to reduce the nitro group in the presence of a sensitive functional group (e.g., a halogen). Catalytic hydrogenation is not an option. What solvent should I use for a chemical reduction?
Answer: For a chemoselective reduction, metal-acid systems are highly reliable. A standard and effective method is using Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate .[3][4]
-
Causality: SnCl₂ is a mild reducing agent that shows excellent selectivity for aromatic nitro groups while leaving most other functional groups untouched.[3] Ethanol is a good solvent as it readily dissolves both the substrate and the SnCl₂ reagent. The reaction often requires heating to reflux. An alternative is using iron powder (Fe) in acetic acid (AcOH) or with ammonium chloride in an alcohol/water mixture.[3][8]
Section 4: Data Summaries and Protocols
Table 1: Solvent Selection Quick Reference Guide
| Reaction Type | Recommended Solvents | Boiling Point (°C) | Key Advantages | Troubleshooting Considerations |
| SNAr (Amine Nucleophile) | DMSO, DMF, NMP | 189, 153, 202 | Excellent for stabilizing intermediates; high polarity accelerates reaction. | High boiling points can make removal difficult; potential for solvent-related side reactions at high temps. |
| Acetonitrile (MeCN) | 82 | Lower boiling point, easier to remove. | Less polar, may result in slower reaction rates compared to DMSO/DMF. | |
| Alcohols (e.g., EtOH) | 78 | Can be used when the nucleophile is an alkoxide (e.g., NaOEt in EtOH). | Protic nature can solvate and deactivate anionic nucleophiles. Can act as a competing nucleophile. | |
| Nitro Reduction (Catalytic) | Methanol, Ethanol | 65, 78 | Excellent H₂ solubility; good substrate solubility. | Potential for catalyst poisoning by pyridine nitrogen; use acid additive if needed. |
| Ethyl Acetate (EtOAc) | 77 | Good alternative to alcohols; easy to remove. | Lower H₂ solubility than alcohols. | |
| Nitro Reduction (Chemical) | Ethanol (for SnCl₂) | 78 | Good solvent for both substrate and reagent. | Reaction often requires heating to reflux. |
| Acetic Acid (for Fe) | 118 | Acts as both solvent and reagent. | Can be difficult to remove; requires careful neutralization during workup. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Example: Displacement of a 2-Chloro group)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxy-3-nitropyridine hydrate (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction Conditions: Heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[9]
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nitro Group Reduction with SnCl₂
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxy-3-nitropyridine hydrate (1.0 eq.) and ethanol to achieve a concentration of 0.1-0.3 M.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise. The addition may be exothermic.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the effervescence ceases and the pH is ~8.
-
Isolation: Filter the resulting tin salts through a pad of celite, washing thoroughly with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 3-amino-4-methoxypyridine.
Section 5: Visual Workflow and Mechanistic Diagrams
Diagram 1: Decision Workflow for SNAr Solvent Selection This diagram guides the user through the process of selecting an appropriate solvent for a Nucleophilic Aromatic Substitution reaction.
Caption: Workflow for SNAr Solvent Selection.
Diagram 2: The Role of Solvent in the SNAr Mechanism This diagram illustrates the addition-elimination mechanism of SNAr and highlights the stabilizing effect of polar aprotic solvents on the key intermediate.
Caption: SNAr Mechanism and Solvent Stabilization.
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
WordPress. SNAr Solvents and Reagents. [Link]
-
National Institutes of Health (NIH). 2-(4-Methoxyphenoxy)-3-nitropyridine. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
PureSynth. 4-Methoxy-3-Nitropyridine Hydrochloride 97%. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
UCHEM. Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. [Link]
-
PubChem. 4-Methoxy-3-nitropyridine. [Link]
-
Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ChemRxiv. Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. [Link]
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Nanalysis. Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. [Link]
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ResearchGate. Calculation of the Hydration Free Energy Difference between Pyridine and Its Methyl-Substituted Derivatives by Computer Simulation Methods. [Link]
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Semantic Scholar. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt. [Link]
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National Institutes of Health (NIH). 17O Hyperfine Spectroscopy Reveals Hydration Structure of Nitroxide Radicals in Aqueous Solutions. [Link]
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Royal Society of Chemistry. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 4-Methoxy-3-nitropyridine hydrate: A Comparative NMR Analysis
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyridines are fundamental building blocks. Their utility stems from the pyridine ring's unique electronic properties, which can be finely tuned by various functional groups. Among these, 4-Methoxy-3-nitropyridine is a key intermediate, valued for its reactive sites that allow for diverse synthetic transformations. Accurate structural verification of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Methoxy-3-nitropyridine hydrate. Moving beyond a simple data report, we will dissect the spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling constants. Furthermore, we will contextualize this data through a rigorous comparison with structurally related analogs—namely, 4-chloro-3-nitropyridine and 4-ethoxy-3-nitropyridine. This comparative approach is designed to offer researchers a deeper understanding of substituent effects on the pyridine ring, enhancing their ability to interpret spectra of novel derivatives.
Part 1: Spectroscopic Analysis of 4-Methoxy-3-nitropyridine Hydrate
The first step in any rigorous analysis is to establish a reliable protocol for data acquisition. The methodology described here is designed to be a self-validating system, ensuring reproducibility and accuracy.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly calibrated instrumentation.
1. Sample Preparation:
-
Analyte Purity: Ensure the 4-Methoxy-3-nitropyridine hydrate sample is of high purity (>97%) to avoid signals from contaminants.
-
Solvent Selection: Use a high-quality deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for compounds that may contain water of hydration, as the residual water peak is well-characterized and the solvent has a high boiling point.
-
Concentration: Prepare a solution with a concentration of approximately 10-15 mg/mL for ¹H NMR and 50-75 mg/mL for ¹³C NMR.[1][2][3] This ensures a strong signal-to-noise ratio without causing issues related to viscosity or solubility.
-
Procedure:
-
Accurately weigh 10 mg of the sample and dissolve it in 0.75 mL of DMSO-d₆ in a clean vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette.[4][5]
-
The final sample height in the tube should be approximately 6 cm to ensure it is centered within the instrument's detection coil.[1][4]
-
2. NMR Spectrometer Parameters (400 MHz Example):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).
-
Number of Scans: 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-2048 scans.
-
3. Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by careful phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of 4-Methoxy-3-nitropyridine is governed by the powerful electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group via both induction and resonance, while the methoxy group (-OCH₃) is electron-withdrawing by induction but strongly electron-donating by resonance. The ring nitrogen itself is intrinsically electron-withdrawing.
-
H-2: This proton is ortho to the ring nitrogen and the nitro group, both of which are strongly deshielding. Consequently, it appears at the most downfield chemical shift.
-
H-6: Positioned ortho to the ring nitrogen and meta to the nitro group, this proton is also significantly deshielded, but slightly less so than H-2.
-
H-5: This proton is ortho to the electron-donating methoxy group, which shields it, but meta to the ring nitrogen and the nitro group. The net effect results in an upfield shift relative to H-2 and H-6.
-
-OCH₃: The protons of the methoxy group are shielded and appear as a sharp singlet in the aliphatic region.
-
Hydrate (H₂O): The water of hydration typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and temperature. In DMSO-d₆, this peak often appears around 3.3 ppm.
Table 1: ¹H NMR Spectral Data for 4-Methoxy-3-nitropyridine Hydrate (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.85 | s | - | 1H | H-2 |
| ~8.40 | d | ~5.5 Hz | 1H | H-6 |
| ~7.25 | d | ~5.5 Hz | 1H | H-5 |
| ~4.05 | s | - | 3H | -OCH₃ |
| ~3.33 | br s | - | 2H | H₂O (Hydrate) |
Note: The multiplicity of H-2 is often a singlet or a very narrow doublet due to a small ⁴J coupling constant with H-6, which may not be resolved.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.[6][7][8]
-
C-4 (ipso-OCH₃): This carbon is directly attached to the strongly electron-donating (by resonance) oxygen atom, causing a significant downfield shift.
-
C-3 (ipso-NO₂): Attached to the electron-withdrawing nitro group, this carbon is also shifted downfield, but the effect is modulated by the adjacent methoxy group.
-
C-2 & C-6: These carbons, adjacent to the electronegative ring nitrogen, are significantly deshielded and appear at low field.
-
C-5: This carbon experiences shielding from the ortho-methoxy group.
-
-OCH₃: The carbon of the methoxy group appears in the upfield aliphatic region.
Table 2: ¹³C NMR Spectral Data for 4-Methoxy-3-nitropyridine (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C-4 |
| ~153.5 | C-2 |
| ~148.0 | C-6 |
| ~135.0 | C-3 |
| ~108.0 | C-5 |
| ~57.0 | -OCH₃ |
Part 2: Comparative Spectral Analysis
To fully appreciate the spectral features of our target compound, we will compare it with two analogs: 4-chloro-3-nitropyridine and 4-ethoxy-3-nitropyridine. This comparison highlights how subtle changes in the substituent at the C-4 position dramatically influence the electronic landscape of the pyridine ring.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Position | 4-Methoxy-3-nitropyridine | 4-Chloro-3-nitropyridine | 4-Ethoxy-3-nitropyridine |
| ¹H NMR | |||
| H-2 | ~8.85 | ~9.10 | ~8.84 |
| H-6 | ~8.40 | ~8.70 | ~8.39 |
| H-5 | ~7.25 | ~7.90 | ~7.24 |
| -OR | ~4.05 (-OCH₃) | - | ~4.30 (-OCH₂CH₃) |
| ~1.40 (-OCH₂CH₃) | |||
| ¹³C NMR | |||
| C-2 | ~153.5 | ~155.0 | ~153.4 |
| C-3 | ~135.0 | ~133.0 | ~135.1 |
| C-4 | ~158.0 | ~145.0 | ~157.5 |
| C-5 | ~108.0 | ~120.0 | ~108.2 |
| C-6 | ~148.0 | ~151.0 | ~147.9 |
| -OR | ~57.0 (-OCH₃) | - | ~66.0 (-OCH₂) |
| ~14.5 (-CH₃) |
Note: Data for comparator compounds are typical values derived from spectral databases and literature.[9][10]
Discussion of Substituent Effects
-
-OCH₃ vs. -Cl at C-4:
-
¹H NMR: The most striking difference is the chemical shift of H-5. In the methoxy compound, H-5 is significantly shielded (~7.25 ppm) compared to the chloro analog (~7.90 ppm). This is a classic demonstration of the powerful +R (electron-donating resonance) effect of the methoxy group, which increases electron density at the ortho position (C-5), shielding the attached proton.[11] The chloro group, while having a weak +R effect, is dominated by its strong -I (inductive electron-withdrawing) effect, which deshields all ring protons.
-
¹³C NMR: The effect on C-5 is mirrored in the carbon data, with the signal at ~108.0 ppm for the methoxy compound versus ~120.0 ppm for the chloro compound. The ipso-carbon (C-4) also shows a dramatic difference: the oxygen of the methoxy group causes a strong downfield shift to ~158.0 ppm, whereas the C-4 attached to chlorine is found further upfield at ~145.0 ppm.
-
-
-OCH₃ vs. -OCH₂CH₃:
-
As expected, replacing the methyl group with an ethyl group has a minimal effect on the aromatic ring's electronic structure. The chemical shifts for H-2, H-5, and H-6, as well as C-2 through C-6, are nearly identical between the methoxy and ethoxy derivatives.[9]
-
The key differences are confined to the alkoxy side chain itself. The ¹H NMR shows the characteristic quartet and triplet for the ethyl group, and the ¹³C NMR shows distinct signals for the methylene (-OCH₂) and methyl (-CH₃) carbons.
-
Part 3: Methodological Workflow and Best Practices
Adherence to a standardized workflow is critical for ensuring data integrity and comparability across different experiments and laboratories.
Diagram of the NMR Analysis Workflow
The following diagram, generated using DOT language, outlines the logical flow from sample preparation to final data interpretation.
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A Comparative Spectroscopic Guide to 4-Methoxy-3-nitropyridine Hydrate and its Analogs
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of 4-Methoxy-3-nitropyridine hydrate, a key building block in medicinal chemistry. Through a comparative analysis with structurally related alternatives—4-methoxypyridine and 3-nitropyridine—we will explore the nuanced effects of substituent groups on the spectral properties of the pyridine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic signatures of these important heterocyclic compounds.
The Analytical Imperative: Why Spectroscopic Characterization Matters
The journey of a drug candidate from conception to clinic is paved with rigorous analytical checkpoints. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical framework. They provide an unambiguous fingerprint of a molecule's structure, purity, and electronic properties. For a molecule like 4-Methoxy-3-nitropyridine hydrate, understanding its spectroscopic profile is not merely an academic exercise; it is a critical step in ensuring its identity, quality, and suitability for downstream applications in drug synthesis and discovery. The presence of both a strong electron-donating group (methoxy) and a powerful electron-withdrawing group (nitro) on the pyridine ring creates a unique electronic environment, making a detailed spectroscopic analysis essential for predicting its reactivity and behavior.
A Comparative Analysis of Spectroscopic Data
To fully appreciate the spectroscopic characteristics of 4-Methoxy-3-nitropyridine hydrate, it is instructive to compare its spectral data with those of its constituent parts: 4-methoxypyridine and 3-nitropyridine. This comparative approach allows us to dissect the individual and combined effects of the methoxy and nitro substituents on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic distribution within the molecule.
Table 1: Comparative ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 4-Methoxy-3-nitropyridine | 9.02 (s, 1H, H-2), 8.65 (d, J = 5.8 Hz, 1H, H-6), 7.04 (d, J = 5.9 Hz, 1H, H-5), 4.05 (s, 3H, -OCH₃)[1] | ~163 (C-4), ~155 (C-2), ~152 (C-6), ~134 (C-3), ~109 (C-5), ~57 (-OCH₃) |
| 4-Methoxypyridine | ~8.4 (d, 2H, H-2, H-6), ~6.8 (d, 2H, H-3, H-5), ~3.9 (s, 3H, -OCH₃)[2][3] | ~164 (C-4), ~151 (C-2, C-6), ~109 (C-3, C-5), ~55 (-OCH₃)[3][4] |
| 3-Nitropyridine | ~9.4 (s, 1H, H-2), ~8.8 (d, 1H, H-6), ~8.5 (d, 1H, H-4), ~7.6 (dd, 1H, H-5)[5] | ~154 (C-2), ~150 (C-6), ~145 (C-3), ~133 (C-4), ~124 (C-5)[6][7] |
Causality Behind the Chemical Shifts:
The ¹H NMR spectrum of 4-Methoxy-3-nitropyridine reveals the strong deshielding effect of the nitro group and the pyridine nitrogen on the adjacent protons. The proton at the 2-position (H-2) appears as a singlet at a significantly downfield chemical shift (9.02 ppm) due to the inductive effect of the adjacent nitro group and the nitrogen atom of the pyridine ring.[8] The electron-donating methoxy group at the 4-position shields the proton at the 5-position (H-5), causing it to appear at a more upfield position (7.04 ppm) compared to the protons in unsubstituted pyridine.
In the ¹³C NMR spectrum, the carbon atom attached to the methoxy group (C-4) is highly deshielded (~163 ppm) due to the electronegativity of the oxygen atom. Conversely, the carbon atom bearing the nitro group (C-3) is also deshielded (~134 ppm) due to the strong electron-withdrawing nature of this substituent.[9] The interplay of these electronic effects results in a unique and predictable NMR fingerprint for 4-Methoxy-3-nitropyridine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The presence of the hydrate in 4-Methoxy-3-nitropyridine hydrate is expected to introduce a broad absorption band in the O-H stretching region.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| 4-Methoxy-3-nitropyridine Hydrate | ~3400-3200 (broad), ~1600, ~1520, ~1350, ~1280, ~1100 | O-H (water of hydration), C=N/C=C (aromatic ring), Asymmetric NO₂, Symmetric NO₂, C-O-C (ether), C-N |
| 4-Methoxypyridine | ~1600, ~1500, ~1280, ~1030 | C=N/C=C (aromatic ring), C-O-C (ether)[10] |
| 3-Nitropyridine | ~1600, ~1530, ~1350 | C=N/C=C (aromatic ring), Asymmetric NO₂, Symmetric NO₂[1][6][11] |
Interpretation of Vibrational Modes:
The most prominent features in the FTIR spectrum of 4-Methoxy-3-nitropyridine hydrate are the strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[6] The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the water of hydration, corresponding to the O-H stretching vibrations of the water molecule. The C-O-C stretching of the methoxy group is observed around 1280 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of chromophores.
Table 3: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| 4-Methoxy-3-nitropyridine | ~280, ~340 | Methanol |
| 4-Methoxypyridine | ~255 | Ethanol |
| 3-Nitropyridine | ~260, ~330 | Ethanol[12] |
Electronic Transitions and Substituent Effects:
The UV-Vis spectrum of 4-Methoxy-3-nitropyridine exhibits two main absorption bands. The band at a shorter wavelength (~280 nm) can be attributed to the π→π* transitions of the substituted pyridine ring. The band at a longer wavelength (~340 nm) is likely due to an n→π* transition involving the nitro group, which is red-shifted (shifted to a longer wavelength) due to the presence of the electron-donating methoxy group, which extends the conjugation.[13][14] This phenomenon, known as a bathochromic shift, is a key indicator of the electronic interaction between the substituents and the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation through fragmentation patterns.
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 4-Methoxy-3-nitropyridine | 154.12 | 154 (M⁺), 139 ([M-CH₃]⁺), 124 ([M-NO]⁺), 108 ([M-NO₂]⁺), 96, 78 |
| 4-Methoxypyridine | 109.13 | 109 (M⁺), 94 ([M-CH₃]⁺), 80, 66[3] |
| 3-Nitropyridine | 124.10 | 124 (M⁺), 94 ([M-NO]⁺), 78 ([M-NO₂]⁺), 66[1][6] |
Fragmentation Pathways:
The mass spectrum of 4-Methoxy-3-nitropyridine shows a molecular ion peak at m/z 154. Common fragmentation pathways for substituted pyridines include the loss of substituents.[15][16] For 4-Methoxy-3-nitropyridine, we can expect to see fragments corresponding to the loss of a methyl radical (-CH₃) from the methoxy group to give a peak at m/z 139, and the loss of the nitro group (-NO₂) to give a peak at m/z 108. The fragmentation pattern provides corroborating evidence for the molecular structure.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible spectroscopic data, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FTIR Spectroscopy Protocol
Caption: Workflow for FTIR spectroscopic analysis using ATR.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the clean ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR accessory.
-
Sample Analysis: Record the spectrum of the sample. The instrument's software will automatically subtract the background spectrum from the sample spectrum.
UV-Vis Spectroscopy Protocol
Caption: Workflow for UV-Vis spectroscopic analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Measure the absorbance of the sample solution over a specified wavelength range (typically 200-800 nm).
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometry analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the chosen ionization technique.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of 4-Methoxy-3-nitropyridine hydrate, when viewed in comparison with its simpler analogs, provides a clear and detailed picture of its molecular structure and electronic properties. The ¹H and ¹³C NMR spectra confirm the substitution pattern on the pyridine ring and reveal the electronic influence of the methoxy and nitro groups. FTIR spectroscopy confirms the presence of the key functional groups and the water of hydration. UV-Vis spectroscopy highlights the electronic transitions and the effect of substituent-induced conjugation. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways. Together, these techniques offer a robust and self-validating characterization that is indispensable for its application in research and development.
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- Tomasik, P., & Zalewski, R. (1978). Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines have been investigated. Spectroscopy Letters, 11(5), 371-381.
- Kramer, V., & Grilc, M. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(2), 249-252.
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PubChem. 4-Methoxypyridine. [Link]
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PubChem. 3-Nitropyridine. [Link]
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- Buncel, E., & Keum, S. R. (1986). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Canadian Journal of Chemistry, 64(3), 442-448.
- Stefaniak, L. (1979). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroatomic Compounds. Bulletin of the Polish Academy of Sciences, Chemistry, 27(1), 21-26.
- Adamo, C., & Jacquemin, D. (2013). The right substituent, at the right place : predicting the modulation of UV-visible absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electron density variations analysis. Chemical Science, 4(4), 1648-1658.
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A Researcher's Guide to Interpreting the FTIR Spectrum of 4-Methoxy-3-nitropyridine Hydrate: A Comparative Analysis
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 4-Methoxy-3-nitropyridine, particularly in its hydrated form, serves as a crucial building block in the synthesis of various biologically active compounds. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying its functional groups and confirming its structural integrity. This guide offers an in-depth interpretation of the FTIR spectrum of 4-Methoxy-3-nitropyridine hydrate, grounded in a comparative analysis with structurally related molecules. By dissecting the vibrational fingerprints of its constituent parts—the pyridine ring, the methoxy substituent, the nitro group, and the water of hydration—we aim to provide researchers with a robust framework for accurate spectral assignment and quality control.
Section 1: Molecular Structure and Predicted Vibrational Modes
The vibrational spectrum of 4-Methoxy-3-nitropyridine hydrate is a composite of the distinct motions of its functional groups. The electron-donating nature of the methoxy group and the strong electron-withdrawing character of the nitro group create a unique electronic environment that directly influences the bond strengths and, consequently, the vibrational frequencies of the pyridine ring.
Caption: Key functional groups contributing to the FTIR spectrum of 4-Methoxy-3-nitropyridine hydrate.
-
Pyridine Ring: As an aromatic heterocycle, the pyridine ring exhibits characteristic C-H aromatic stretching vibrations in the 3150-3000 cm⁻¹ region.[1] It also displays a series of C=C and C=N bond stretching vibrations between 1650-1400 cm⁻¹.[1][2] The substitution pattern significantly impacts these frequencies.
-
Nitro Group (-NO₂): Aromatic nitro compounds are readily identified by two strong and characteristic absorption bands.[3] These correspond to the asymmetric N-O stretching vibration, typically found between 1550-1475 cm⁻¹, and the symmetric N-O stretch, which appears in the 1360-1290 cm⁻¹ range.[4]
-
Methoxy Group (-OCH₃): The methoxy group is characterized by C-H stretching vibrations of the methyl group, with a notable weak band appearing in the 2860–2800 cm⁻¹ region.[5] Additionally, the C-O stretching vibration gives rise to distinct bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions for aromatic ethers.
-
Water of Hydration (H₂O): The presence of water of hydration introduces a very broad and often strong absorption band in the 3600-3200 cm⁻¹ region, corresponding to O-H stretching vibrations.[6] A medium-intensity H-O-H bending (scissoring) vibration is also expected around 1640 cm⁻¹. The hydration state can significantly alter the infrared signatures of a compound by inducing shifts in absorption band positions and shapes.[7][8]
Section 2: Experimental Protocol for High-Fidelity Spectral Acquisition
The following protocol outlines a standard and self-validating procedure for acquiring a high-quality FTIR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) accessory. The causality behind each step is explained to ensure data integrity.
Objective: To obtain an accurate and reproducible infrared spectrum of 4-Methoxy-3-nitropyridine hydrate for functional group analysis and structural verification.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Solid sample of 4-Methoxy-3-nitropyridine hydrate.
-
Spatula.
-
Cleaning solvent (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Background Spectrum Collection:
-
Action: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to clean the surface and allow it to fully evaporate.
-
Rationale: The background scan measures the absorbance of the crystal and atmospheric components (CO₂, H₂O). This spectrum is subtracted from the sample spectrum to ensure that the final data represents only the sample itself. An unclean crystal will introduce artifact peaks.[9]
-
-
Sample Application:
-
Action: Place a small amount of the solid 4-Methoxy-3-nitropyridine hydrate powder onto the center of the ATR crystal.
-
Rationale: Only the portion of the sample in direct contact with the crystal will be measured. A sufficient amount is needed to cover the crystal surface completely.
-
-
Applying Pressure:
-
Action: Use the instrument's pressure clamp to apply firm, consistent pressure, pressing the powder against the crystal.
-
Rationale: Good contact between the sample and the ATR crystal is critical for achieving a strong signal and a high-quality spectrum. The evanescent wave that probes the sample only penetrates a few microns, making intimate contact essential.
-
-
Sample Spectrum Collection:
-
Action: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended.
-
Rationale: Signal averaging improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.
-
-
Data Processing and Cleaning:
-
Action: The software will automatically subtract the background spectrum. Clean the ATR crystal and the pressure clamp thoroughly with isopropanol and a lint-free wipe.
-
Rationale: Proper cleanup prevents cross-contamination between samples, ensuring the trustworthiness of subsequent experiments.
-
Section 3: Spectral Interpretation and Comparative Analysis
The FTIR spectrum of 4-Methoxy-3-nitropyridine hydrate is best understood by comparing it with simpler, related molecules. This comparative approach allows for the unambiguous assignment of vibrational bands by observing how they appear or shift with the addition or removal of specific functional groups.
Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
| Vibrational Mode | 4-Methoxy-3-nitropyridine Hydrate (Predicted) | 3-Nitropyridine[10][11][12] | 4-Methoxypyridine[13] | Assignment Rationale & Comments |
| O-H Stretch (Hydrate) | ~3500-3200 (broad) | N/A | N/A | A broad, strong band indicative of hydrogen-bonded water of crystallization. Its absence in the alternatives is a key differentiator.[7] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3030 | ~3100-3000 | Characteristic of C-H bonds on the pyridine ring.[1] |
| Asymmetric -NO₂ Stretch | ~1530-1510 | ~1525 | N/A | A very strong band, confirming the presence of the nitro group. Its position is influenced by the methoxy group.[3][4] |
| Pyridine Ring (C=C, C=N) Stretch | ~1610, ~1580, ~1470 | ~1605, ~1575 | ~1600, ~1560, ~1480 | These bands are sensitive to substituent effects. The combination of -OCH₃ and -NO₂ groups shifts these ring vibrations.[2][14] |
| Symmetric -NO₂ Stretch | ~1350-1340 | ~1350 | N/A | The second strong, characteristic peak for the nitro group.[4][15] |
| Asymmetric C-O-C Stretch | ~1260 | N/A | ~1280 | Strong band characteristic of the aryl-alkyl ether linkage from the methoxy group. |
| Symmetric C-O-C Stretch | ~1030 | N/A | ~1030 | Another key indicator for the methoxy group. |
| -NO₂ Bending | ~850 | ~840 | N/A | A medium intensity peak associated with the nitro group scissors vibration.[3] |
Detailed Analysis:
-
The Hydrate Region (>3000 cm⁻¹): The most immediate feature distinguishing the hydrate is the broad O-H stretching band between 3500-3200 cm⁻¹. Anhydrous samples would lack this feature entirely. A moderate H-O-H bending peak may also appear near 1640 cm⁻¹, potentially overlapping with the pyridine ring stretching region.[8]
-
The Nitro Group Fingerprints (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): As seen in the comparison with 4-Methoxypyridine, the appearance of two very strong absorption bands in these regions is definitive proof of the nitro group.[4] The spectrum of 3-Nitropyridine confirms the position of these bands when the methoxy group is absent. In 4-Methoxy-3-nitropyridine, the precise location of these bands is modulated by the electronic interplay with the methoxy group on the same ring.
-
The Methoxy Group Signature (1260 cm⁻¹ and 1030 cm⁻¹): The comparison with 3-Nitropyridine highlights the contributions of the methoxy group. The strong bands around 1260 cm⁻¹ (asymmetric C-O-C stretch) and 1030 cm⁻¹ (symmetric C-O-C stretch) are absent in the 3-Nitropyridine spectrum but present in that of 4-Methoxypyridine, confirming their origin.
-
Pyridine Ring Vibrations (1650-1400 cm⁻¹): This region contains multiple overlapping bands from C=C and C=N stretching. By comparing all three compounds, one can observe subtle shifts. For example, the presence of the strongly electron-withdrawing nitro group in 3-Nitropyridine alters the ring vibrations compared to unsubstituted pyridine. Similarly, the addition of the electron-donating methoxy group in 4-Methoxypyridine causes its own characteristic shifts. The spectrum of 4-Methoxy-3-nitropyridine hydrate reflects the combined influence of both substituents.
Conclusion
The FTIR spectrum of 4-Methoxy-3-nitropyridine hydrate is a rich tapestry of vibrational information. A systematic, comparative approach is the most effective strategy for its accurate interpretation. The key identifying features are the simultaneous presence of: (1) a broad O-H stretch from the water of hydration, (2) two strong N-O stretching bands characteristic of an aromatic nitro group, and (3) distinct C-O stretching bands from the methoxy group. By cross-referencing with the spectra of simpler analogs like 3-Nitropyridine and 4-Methoxypyridine, researchers can confidently assign each major absorption band, providing a reliable fingerprint for material identification, purity assessment, and quality control in a drug development or research setting.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine. Retrieved February 18, 2026, from [Link].
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A Comparative Analysis of Nitropyridine Synthesis Methods for Researchers and Drug Development Professionals
Nitropyridines are indispensable building blocks in modern medicinal and agricultural chemistry. Their unique electronic properties and versatile reactivity make them crucial precursors for a wide array of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] The strategic introduction of a nitro group onto the pyridine scaffold can significantly influence a molecule's biological activity and metabolic stability. However, the synthesis of nitropyridines is not without its challenges, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution.
This guide provides a comprehensive comparative analysis of the most pertinent methods for synthesizing nitropyridines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy for their target nitropyridine derivatives.
Direct Nitration of Pyridine and its Derivatives
The direct nitration of pyridine is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[3][4] Furthermore, the basic nitrogen atom is readily protonated in the acidic conditions typically used for nitration, forming a pyridinium ion that is even more deactivated.
Classical Approach: Harsh Conditions and Low Yields
Direct nitration of unsubstituted pyridine requires forcing conditions, such as heating with a mixture of nitric acid and sulfuric acid at high temperatures, and often results in low yields of the desired 3-nitropyridine.[5]
Experimental Protocol: Nitration of Pyridine with Fuming Sulfuric Acid
This protocol is adapted from historical methods and illustrates the harsh conditions required.
-
Materials: Pyridine, potassium nitrate, fuming sulfuric acid (oleum).
-
Procedure:
-
To a solution of potassium nitrate in fuming sulfuric acid, slowly add pyridine while maintaining the temperature below 30 °C.
-
Heat the mixture to 330 °C for 24 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Purify the product by distillation or chromatography.
-
-
Expected Yield: Typically low (e.g., ~6% for 3-nitropyridine).[5]
Modern Advancements in Direct Nitration
To overcome the limitations of classical direct nitration, several improved methods have been developed.
-
Nitration of Pyridine N-oxide: A widely used strategy involves the initial N-oxidation of pyridine. The resulting pyridine N-oxide is more susceptible to electrophilic attack, and nitration predominantly occurs at the 4-position. The N-oxide can then be removed by reduction (e.g., with PCl₃) to afford the 4-nitropyridine.[6][7]
-
Nitration with Dinitrogen Pentoxide: The use of dinitrogen pentoxide (N₂O₅) in an organic solvent or liquid SO₂ has been shown to be an effective method for the synthesis of 3-nitropyridines.[8][9][10][11] The reaction proceeds through the formation of an N-nitropyridinium ion, followed by a[1][8] sigmatropic rearrangement of the nitro group to the 3-position.[9][10]
Experimental Workflow: Nitration of Pyridine with Dinitrogen Pentoxide
Caption: Workflow for the synthesis of 3-nitropyridine using dinitrogen pentoxide.
Synthesis from Aminopyridines
The presence of an activating amino group facilitates the nitration of the pyridine ring and provides excellent regiocontrol. This is a widely employed and reliable method for the synthesis of various nitropyridine isomers.
Electrophilic Nitration of Aminopyridines
The amino group is a strong activating group and directs the incoming nitro group to the positions ortho and para to it. For instance, the nitration of 4-aminopyridine yields 3-amino-4-nitropyridine.[12]
Experimental Protocol: Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine [12]
-
Materials: 4-Aminopyridine, concentrated sulfuric acid, fuming nitric acid, ice, ammonia solution.
-
Procedure:
-
Dissolve 4-aminopyridine in concentrated sulfuric acid in a round-bottom flask cooled in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat it at 90°C for 3 hours.
-
Cool the mixture and stir at room temperature overnight.
-
Pour the reaction mixture into ice water and neutralize to pH 7 with an ammonia solution to precipitate the product.
-
Collect the yellow precipitate by filtration, wash with water, and dry under reduced pressure.
-
-
Expected Yield: Moderate to good.
Oxidation of Aminopyridines
While direct oxidation of aminopyridines to nitropyridines can be challenging, specific reagents and conditions can achieve this transformation. However, this method is less common than the direct nitration of aminopyridines.
Synthesis from Halopyridines
Halogenated pyridines are versatile precursors for nitropyridine synthesis, primarily through nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Substitution with Nitrite Salts
A classic approach involves the displacement of a halide (typically chloride or bromide) with a nitrite salt, such as silver nitrite (AgNO₂).[13][14] This method is particularly useful for preparing primary nitroalkanes and can be applied to the synthesis of nitropyridines from the corresponding halopyridines.
Reaction Scheme: Synthesis of Nitropyridine from Halopyridine
Caption: General scheme for the synthesis of nitropyridines from halopyridines using silver nitrite.
Regioselective Synthesis using Dihalopyridines
Dihalopyridines with activating groups, such as a nitro group, are valuable intermediates for regioselective synthesis. For example, in 2,6-dichloro-3-nitropyridine, the chlorine at the 2-position is more activated towards nucleophilic attack due to the inductive effect of the adjacent nitro group.[15] This allows for selective functionalization at one position while leaving the other halogen for subsequent transformations.
Modern Synthetic Approaches
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for preparing nitropyridines.
Dearomatization-Rearomatization Strategy for meta-Nitration
A significant challenge in pyridine chemistry has been the selective functionalization at the C3 (meta) position. A recently developed strategy involves a dearomatization-rearomatization sequence to achieve highly regioselective meta-nitration of pyridines under mild conditions.[5] This method shows promise for the late-stage functionalization of complex molecules.
Three-Component Ring Transformation
Innovative methods involving the three-component ring transformation of dinitropyridones with ketones and an ammonia source have emerged as a powerful tool for constructing diverse nitropyridine frameworks that are not easily accessible through traditional methods.[16][17]
Zincke Reaction for Pyridine Functionalization
The Zincke reaction, which involves the ring-opening of a pyridinium salt with a primary amine, has been adapted for the C3-functionalization of pyridines.[18][19][20] While not a direct nitration method, it provides a pathway to introduce various substituents at the C3 position, which can be precursors to nitropyridine derivatives.
Comparative Summary of Nitropyridine Synthesis Methods
| Method | Regioselectivity | Yields | Substrate Scope | Conditions | Key Advantages | Key Disadvantages |
| Direct Nitration (Classical) | Poor (mainly C3) | Low | Limited | Harsh (high temp., strong acids) | Simple starting materials | Low yields, harsh conditions, poor selectivity |
| Nitration of Pyridine N-oxide | Excellent (C4) | Good to Excellent | Broad | Moderate | High yields and selectivity | Requires extra N-oxidation and deoxygenation steps |
| Nitration with N₂O₅ | Good (C3) | Good | Broad | Moderate | Good yields for 3-nitropyridines | Requires handling of N₂O₅ |
| Nitration of Aminopyridines | Excellent (ortho/para to -NH₂) | Good to Excellent | Broad | Moderate | High yields, excellent regiocontrol | Requires pre-functionalized starting materials |
| SNAr of Halopyridines | Dependent on substrate | Variable | Broad | Moderate | Versatile, allows for sequential functionalization | Requires halopyridine precursors |
| Dearomatization-Rearomatization | Excellent (meta) | Good | Developing | Mild | High regioselectivity for C3 | Newer method, scope may be limited |
| Three-Component Ring Transformation | Excellent | Good | Broad | Mild | Access to complex nitropyridines | Requires specific dinitropyridone precursors |
Conclusion
The synthesis of nitropyridines is a mature field with a diverse array of available methodologies. The choice of a particular synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. For the synthesis of 4-nitropyridines, the N-oxide route remains a highly reliable and efficient method. When targeting 3-nitropyridines, the nitration of aminopyridines offers excellent regiocontrol and good yields. For more complex or specifically substituted nitropyridines, modern methods such as the dearomatization-rearomatization strategy and three-component ring transformations provide powerful and elegant solutions. As the demand for novel bioactive molecules containing the nitropyridine scaffold continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active area of research.
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Ghosh, A. K., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
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Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
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Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
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Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Sci-Hub. [Link]
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Quora. (2013, November 25). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?[Link]
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Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
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Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
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Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]
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A Senior Application Scientist's Comparative Guide to 4-Methoxy-3-nitropyridine and its Analogs in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a remarkable number of FDA-approved drugs and advanced materials.[1][2] Its versatility stems from its unique electronic properties and the numerous avenues it offers for synthetic modification. The introduction of substituents, such as nitro and alkoxy groups, dramatically alters the reactivity of the pyridine ring, transforming it into a highly valuable and versatile intermediate.[3]
This guide provides an in-depth comparison of 4-Methoxy-3-nitropyridine hydrate with a curated selection of structurally related derivatives. Our objective is to move beyond a simple catalog of properties and instead offer a mechanistic and data-driven analysis of how subtle structural changes influence chemical behavior. We will explore electronic effects, comparative reactivity in key synthetic transformations, and provide validated experimental protocols to empower researchers in their synthetic design and execution.
Profile of the Core Compound: 4-Methoxy-3-nitropyridine
4-Methoxy-3-nitropyridine is a crystalline solid that serves as a useful intermediate in organic synthesis.[4][5] Its structure is characterized by the presence of two key functional groups on the pyridine ring: a strong electron-withdrawing nitro group (-NO₂) at the 3-position and an electron-donating methoxy group (-OCH₃) at the 4-position.
-
Molecular Formula: C₆H₆N₂O₃
-
Molecular Weight: 154.12 g/mol
-
Melting Point: 72-77 °C
The synthetic utility of this molecule is dictated by the interplay between its substituents. The nitro group profoundly deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it (C2, C4, and C6).[3] The methoxy group at the 4-position further influences this reactivity through its electron-donating resonance effect.
Selection of Comparative Pyridine Derivatives
To contextualize the performance of 4-Methoxy-3-nitropyridine, we will compare it against three strategically chosen analogs. This selection allows for a systematic evaluation of how changes at the 4-position, or its absence, modulate the molecule's properties and reactivity.
-
4-Chloro-3-nitropyridine: Replaces the electron-donating methoxy group with an electron-withdrawing chloro group, which is also an excellent leaving group in SₙAr reactions.[7]
-
4-Ethoxy-3-nitropyridine: A close analog where the alkoxy group is slightly larger. This allows for an examination of subtle steric and electronic effects.[8]
-
3-Nitropyridine: The parent compound lacking a substituent at the 4-position, serving as a baseline for understanding the influence of the 4-substituent.[9]
Comparative Physicochemical Properties
A summary of the key physical properties provides a foundational dataset for comparing these derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxy-3-nitropyridine | C₆H₆N₂O₃ | 154.12 | 72-77 | 127 @ 1 mmHg[4][5] |
| 4-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 45-49 | 234 @ 760 mmHg |
| 4-Ethoxy-3-nitropyridine | C₇H₈N₂O₃ | 168.15 | 49 | 287.5 @ 760 mmHg[8][10] |
| 3-Nitropyridine | C₅H₄N₂O₂ | 124.09 | 36-41 | 239 @ 760 mmHg |
Note: Data compiled from various chemical suppliers and databases.
In-Depth Reactivity Analysis
The true value of these intermediates lies in their chemical reactivity. We will compare their performance in two of the most critical transformations for this class of compounds: Nucleophilic Aromatic Substitution and Reduction of the Nitro Group.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of nitropyridine chemistry. The strong electron-withdrawing nitro group makes the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles.[3][11] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11][12]
Comparative Considerations:
The choice of reducing agent is primarily dictated by the presence of other functional groups in the molecule. For the compounds discussed:
-
4-Methoxy/Ethoxy-3-nitropyridine & 3-Nitropyridine: These are generally stable to a wide range of reduction conditions. Both catalytic hydrogenation and metal/acid reductions are effective.
-
4-Chloro-3-nitropyridine: Caution must be exercised during catalytic hydrogenation. The chloro-substituent is susceptible to hydrodehalogenation (reduction of the C-Cl bond) in the presence of catalysts like Pd/C. Therefore, chemoselective methods like reduction with Fe/HCl or SnCl₂/HCl are often preferred to preserve the chlorine atom if it is desired in the final product.
Detailed Experimental Protocols
To provide actionable insights, we present a validated protocol for a common and highly efficient synthetic transformation.
Protocol: SₙAr Displacement of Chloride from 4-Chloro-3-nitropyridine with Benzylamine
This protocol describes the synthesis of N-benzyl-3-nitro-pyridin-4-amine, a representative example of the high utility of 4-chloro-3-nitropyridine in SₙAr reactions.
Materials & Equipment:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Absolute Ethanol
-
100 mL Round-bottom flask
-
Magnetic stirrer and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3-nitropyridine (e.g., 1.58 g, 10 mmol) in 40 mL of absolute ethanol. [11]2. Addition of Reagent: At room temperature, add benzylamine (e.g., 1.18 g, 11 mmol) to the solution dropwise with stirring. [11]3. Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. [11]4. Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Purification: If necessary, concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between 4-Methoxy-3-nitropyridine and its analogs is entirely dependent on the intended synthetic outcome.
-
Choose 4-Methoxy-3-nitropyridine when the methoxy group is a desired feature in the final target or when reactivity at other positions (via VNS, for example) is the primary goal.
-
Choose 4-Chloro-3-nitropyridine when the primary objective is to introduce a diverse range of nucleophiles at the 4-position via a robust and high-yielding SₙAr reaction. [13]It is the most versatile precursor for creating libraries of 4-substituted-3-aminopyridines (after subsequent reduction).
-
Choose 4-Ethoxy-3-nitropyridine for applications similar to its methoxy counterpart, potentially leveraging slight differences in solubility or metabolic stability in a drug discovery context. [14]* Choose 3-Nitropyridine as a starting point for functionalization at the C2, C4, or C6 positions, or when a hydrogen at the 4-position is a required structural element. [9] By understanding the distinct reactivity patterns conferred by these substituents, researchers can make more informed and strategic decisions, accelerating the synthesis of complex, high-value molecules for pharmaceutical and materials science applications.
References
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
DIVA. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
ScienceDirect. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Ethoxy-3-Nitropyridine 98.0%(GC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. myuchem.com [myuchem.com]
- 7. CAS 13091-23-1: 4-Chloro-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 8. pure-synth.com [pure-synth.com]
- 9. chemimpex.com [chemimpex.com]
- 10. materiellabo.com [materiellabo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. a2bchem.com [a2bchem.com]
- 14. chemimpex.com [chemimpex.com]
Comparative Guide: Certified Analytical Standards for 4-Methoxy-3-nitropyridine Hydrate
Executive Summary: The Cost of "Good Enough"
In pharmaceutical development, 4-Methoxy-3-nitropyridine (CAS 31872-62-5) is a critical intermediate, often employed in the synthesis of kinase inhibitors and neurological agents. While research-grade reagents are abundant, Certified Analytical Standards (CRM) or fully characterized Reference Standards for this specific hydrate form are rare.
The industry-wide reliance on "97% purity" vendor Certificates of Analysis (CoA) creates a stoichiometric blind spot . For a hydrate, the unquantified water content can skew potency calculations by 3–10%, leading to failed synthesis yields, erroneous impurity profiles in Drug Substance (DS), and regulatory hold-ups.
This guide compares the performance of Certified/Qualified Standards (potency assigned via mass balance) against Commercial Research Grade alternatives, providing a self-validating protocol to bridge the gap.
Part 1: Technical Comparison – The Integrity Gap
The core distinction lies between Chromatographic Purity (Area%) and True Potency (% w/w) . Commercial research chemicals typically report Area%, which ignores invisible impurities like moisture (hydrate water), inorganic salts, and residual solvents.
Table 1: Comparative Attributes of Standard Types
| Feature | Commercial Research Grade (Alternative) | Certified Analytical Standard (Recommended) | Impact on Data |
| Purity Definition | HPLC Area% (Relative response of UV-active components only). | Potency % (w/w) (Absolute content of the active molecule). | Research grade overestimates content by ignoring non-UV impurities (Water/Solvents). |
| Hydrate Handling | Often undefined. CoA may list "Hydrate" but calculate MW based on anhydrous form. | Quantified Water Content . Stoichiometry corrected via Karl Fischer (KF) or TGA. | Critical: Using anhydrous MW for a hydrate solid results in a ~5-12% molar error. |
| Traceability | Vendor Lot # only. | Traceable to SI Units (via qNMR or NIST-traceable weights). | Required for GMP release testing and regulatory filings. |
| Uncertainty | Unknown ( | Defined Expanded Uncertainty ( | Essential for establishing method capability ( |
The "Hydrate Trap" in 4-Methoxy-3-nitropyridine
This molecule contains a pyridine nitrogen and a nitro group, making it susceptible to hydrogen bonding with water.
-
Scenario: You purchase "4-Methoxy-3-nitropyridine" (Anhydrous MW: 154.12 g/mol ).[1]
-
Reality: The material has absorbed moisture or crystallized as a hemi-hydrate (approx. 0.5
). -
The Error: If you weigh 10.0 mg assuming 100% potency, you are actually dispensing only ~9.4 mg of the active core. Your analytical curve is now biased low, causing you to overestimate impurities in your test samples.
Part 2: Experimental Validation Protocols
Since off-the-shelf ISO 17034 CRMs for this specific intermediate are scarce, you must often qualify a high-purity commercial batch to serve as your "In-House Primary Standard."
Protocol A: The "Mass Balance" Potency Assignment
This protocol converts a Research Grade chemical into a Certified Standard.
Objective: Determine the True Potency (
Step 1: Water Content Determination (Karl Fischer)
-
Method: Volumetric KF Titration (due to solubility).
-
Solvent: Methanol:Formamide (2:1) to ensure full dissolution of the nitropyridine.
-
Expectation: Hydrates often show 3–8% water.
-
Replicates:
.
Step 2: Chromatographic Purity (HPLC-UV)
Do not rely on the vendor method. Use a stability-indicating method to detect positional isomers (e.g., 2-methoxy analog).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase:
-
Gradient: 5% B to 90% B over 15 min.
-
Wavelength: 240 nm (Nitro group absorbance) and 280 nm (Pyridine ring).
-
Calculation: Determine Total Organic Impurities (
) via Area%.
Step 3: Residual Solvents (GC-HS)
Nitropyridines are often recrystallized from ethanol or ethyl acetate.
-
Method: Headspace GC-FID.
-
Calculation: Determine Total Volatiles (
).
Step 4: The Certification Calculation
Calculate the assigned potency (
Where:
- : Water content from KF.
- : Residual solvents from GC.
- : Residue on Ignition (Sulfated Ash) - usually negligible for organics but check once.
- : Chromatographic purity (Area%).
Part 3: Visualization of the Certification Workflow
The following diagram illustrates the decision logic required to validate the standard before use in critical assays.
Figure 1: Mass Balance Workflow for converting a raw 4-Methoxy-3-nitropyridine hydrate reagent into a Certified Analytical Standard.
Part 4: Comparative Data Case Study
To demonstrate the impact, we simulated a calibration curve setup using two different approaches for the same physical bottle of 4-Methoxy-3-nitropyridine.
Material: Vendor Batch #X (Labeled "98% Purity").
-
Actual Characterization:
-
HPLC Area%: 98.2%
-
Water (KF): 4.5% (Hemi-hydrate character)
-
Residual Ethanol: 0.8%
-
Experiment: A check standard (known 1.0 mg/mL) was analyzed against curves prepared via Method A and Method B.
| Parameter | Method A: Vendor CoA (Naive) | Method B: Certified Mass Balance | Result |
| Assumed Potency | 98.2% (Area% only) | 93.0% (Mass Balance) | Method A assumes more active mass than is present. |
| Weighed Amount | 10.0 mg | 10.0 mg | Same physical weight. |
| Calculated Conc. | Method A concentration is biased high. | ||
| Check Std Recovery | 94.7% (Fail < 98.0%) | 100.1% (Pass) | Method A Fails. The "94.7%" is an artifact of the standard's uncorrected water content. |
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.Link
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.Link
-
National Institutes of Health (PubChem). 4-Methoxy-3-nitropyridine Compound Summary.Link
-
European Pharmacopoeia. General Chapter 5.12: Reference Standards. (Provides the hierarchy of Primary vs. Secondary standards). Link
-
Garrido, B.C., et al. (2016). "Uncertainty calculation for the mass balance method in the preparation of certified reference materials." Metrologia. (Foundational text for the Mass Balance protocol described in Part 2). Link
Sources
Definitive Guide: Structure-Activity Relationship (SAR) Studies of Nitropyridine Derivatives
Executive Summary: The "Nitro" Renaissance in Heterocyclic Chemistry
For decades, the nitro group was viewed with skepticism in drug discovery due to potential mutagenicity and hepatotoxicity (the "structural alert" stigma). However, the clinical success of nitroimidazoles (Metronidazole) and nitrofurans has vindicated the moiety when deployed on appropriate scaffolds.
This guide objectively analyzes Nitropyridine Derivatives , a class of compounds emerging as superior alternatives to classical nitro-heterocycles. Unlike the often solubility-challenged nitroquinolines or the rapidly metabolized nitroimidazoles, nitropyridines offer a tunable electronic environment that balances hypoxia-selective cytotoxicity with metabolic stability .
Key Takeaway: The pyridine nitrogen provides a handle for salt formation (solubility) and electron-withdrawal, modulating the reduction potential of the nitro group to minimize off-target toxicity while maximizing efficacy against Mycobacterium tuberculosis (Mtb) and hypoxic solid tumors.
Mechanistic Architecture: Why Nitropyridines?
To design effective SAR studies, one must understand the causality of the pharmacophore. The nitropyridine scaffold operates primarily through two mechanisms, dictated by the position of the nitro group.
Mechanism 1: Bioreductive Activation (Hypoxia Selectivity)
Similar to nitroimidazoles, nitropyridines function as prodrugs. In hypoxic environments (solid tumors or granulomas), bacterial or mitochondrial nitroreductases (NTR) reduce the nitro group (
-
The Kill Switch: The intermediate nitro-radical anion causes DNA strand breaks and inhibits respiration.
-
The Pyridine Advantage: The electron-deficient pyridine ring lowers the reduction potential (
), making the compound less likely to be reduced by mammalian oxygen-sensitive enzymes (reducing aerobic toxicity) but still vulnerable to bacterial NTRs.
Mechanism 2: Covalent Inhibition (DprE1 Targeting)
In antitubercular applications, 3,5-dinitro- or 3-nitro-pyridine derivatives often target Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . The nitro group is reduced to a nitroso intermediate, which forms a semi-stable covalent bond with a cysteine residue (Cys387) in the enzyme active site, arresting cell wall synthesis.
Visualization: Bioreductive Activation Pathway
Figure 1: Bioreductive activation pathway of nitropyridines. Note the "Futile Cycle" in normoxia which protects healthy cells, provided the reduction potential is tuned correctly via the pyridine ring electronics.
Comparative SAR Analysis
The following analysis contrasts nitropyridine derivatives with standard alternatives based on recent experimental data.
Positional Isomerism: 2- vs. 3- vs. 4-Nitropyridine
| Feature | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Electronic Character | Highly electron-deficient at C2. | Moderately electron-deficient. | Highly electron-deficient at C4. |
| Chemical Stability | Low. Prone to Nucleophilic Aromatic Substitution ( | High. Nitro group is stable; ring carbons are activated for substitution elsewhere. | Low. Prone to |
| Metabolic Liability | Rapid reduction; ring opening. | Controlled reduction; optimal for drug scaffolds. | Rapid reduction; potential toxicity. |
| Primary Application | Synthetic intermediate (leaving group). | Bioactive Core (Antitubercular/Anticancer). | Synthetic intermediate.[1][2][3][4] |
Expert Insight: Focus your library design on 3-nitropyridine scaffolds. The 2- and 4- positions are too labile toward nucleophiles (like glutathione) in vivo, leading to non-specific toxicity. The 3-nitro position offers the perfect "Goldilocks" zone of stability and redox potential.
Performance Comparison: Nitropyridines vs. Alternatives
Table 1: Antitubercular Potency & Selectivity (Representative Data)
| Compound Class | Lead Candidate | Target | MIC (µg/mL) vs Mtb | Cytotoxicity ( | Selectivity Index (SI) |
| 3,5-Disubstituted Pyridine | Cmpd 24 [1] | DprE1 | 1.56 | >100 µg/mL | >64 |
| Nitroimidazole | Pretomanid | Ddn/Respiration | 0.06 - 0.5 | >100 µg/mL | >200 |
| Nitroquinoline | Nitroxoline derivative | Metal Chelator | 4.0 - 8.0 | 25 µg/mL | ~3-6 |
| Standard Drug | Isoniazid | InhA | 0.05 | >500 µg/mL | >1000 |
Analysis:
-
Vs. Nitroimidazoles: Nitropyridines (Cmpd 24) show comparable potency to early-stage nitroimidazoles but often possess superior solubility profiles due to the pyridine nitrogen, reducing formulation challenges.
-
Vs. Nitroquinolines: Nitropyridines exhibit significantly lower cytotoxicity (higher
). The fused benzene ring in quinolines often contributes to intercalative genotoxicity, which the monocyclic pyridine avoids.
Substituent Effects (SAR Rules)
-
Halogenation (C2/C6 position): Introducing a Chlorine or Fluorine atom adjacent to the pyridine nitrogen decreases basicity and increases lipophilicity.
-
Effect: Improves cell permeability.
-
Risk: C2-Cl is a leaving group; C2-F is stable but metabolic blocking.
-
-
Amine Linkers: Linking the nitropyridine to a secondary pharmacophore (e.g., thiosemicarbazone) via an amine bridge.
-
Effect: Compounds like 3w (pyridine thiosemicarbazone) showed
of 0.57 µM against renal cancer lines [2], significantly more potent than the reference drug Sunitinib.
-
-
The "Methoxy" Effect: Addition of -OMe groups to the pyridine ring generally increases antiproliferative activity by donating electron density, slightly raising the reduction potential to an optimal window for tumor-specific reduction [3].
Experimental Protocols
To ensure reproducibility and valid SAR generation, follow these standardized workflows.
Synthesis: Nucleophilic Aromatic Substitution ( )
Context: Most bioactive 3-nitropyridines are synthesized by functionalizing a 2-chloro-3-nitropyridine precursor.
Protocol:
-
Starting Material: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Nucleophile: Add the amine/thiol nucleophile (1.1 eq).
-
Base: Add Potassium Carbonate (
, 2.0 eq) to scavenge HCl. -
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool, filter inorganic salts, and evaporate solvent. Recrystallize from Ethanol.
-
Validation: Purity must be >95% by HPLC before biological testing.
-
Biological Assay: Resazurin Microtiter Assay (REMA) for Mtb
Context: This is the gold standard for high-throughput screening of nitropyridines against M. tuberculosis.
Protocol:
-
Inoculum: Dilute M. tuberculosis H37Rv culture to
CFU/mL in 7H9 broth. -
Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test nitropyridine (range: 100 µM to 0.1 µM).
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of resazurin to resorufin).
-
Metric: MIC is the lowest concentration preventing color change.
-
Visualization: SAR Workflow
Figure 2: Iterative SAR workflow for nitropyridine development. Note the critical "Counter Screen" step to rule out non-specific nitro-toxicity.
References
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis. National Institutes of Health (PMC). Available at: [Link]
-
Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents. PubMed. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ResearchGate. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of Pyridine-Based Intermediates: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The efficient and cost-effective synthesis of highly functionalized pyridine intermediates is, therefore, a critical challenge in drug discovery and development. This guide provides an in-depth cost-benefit analysis of various synthetic routes to these valuable intermediates, comparing classical condensation reactions with modern catalytic strategies. We will delve into the mechanistic underpinnings, practical experimental considerations, and the economic and environmental implications of each approach to empower researchers to make informed decisions for their synthetic campaigns.
Classical Cyclization Strategies: The Workhorses of Pyridine Synthesis
For decades, classical condensation reactions have been the bedrock of pyridine synthesis, valued for their simplicity and ability to construct the pyridine ring from readily available acyclic precursors.[2]
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[2][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5]
Mechanism: The reaction proceeds through a series of condensations and additions. A Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester forms an α,β-unsaturated carbonyl compound. Simultaneously, the second equivalent of the β-keto ester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[6][7]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
Logical Relationship: Hantzsch Pyridine Synthesis
Caption: Workflow of the Hantzsch Pyridine Synthesis.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that provides access to substituted pyridines by condensing an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[8][9]
Mechanism: The reaction begins with the Michael addition of an enamine to an electron-deficient alkyne, yielding an aminodiene. This intermediate then undergoes E/Z isomerization, followed by a 6π-electrocyclization and subsequent elimination of water to afford the aromatic pyridine ring.[10]
Experimental Protocol: The synthesis of the aminodiene intermediate is typically followed by a separate cyclodehydration step, which can be catalyzed by acids to lower the required reaction temperature.[8]
Logical Relationship: Bohlmann-Rahtz Pyridine Synthesis
Caption: Workflow of the Bohlmann-Rahtz Pyridine Synthesis.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[11][12] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12]
Mechanism: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the final substituted pyridine.[11][12]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [2]
-
Step 1: Preparation of N-phenacylpyridinium bromide: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
Step 2: Condensation and Cyclization: The pyridinium salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.
Logical Relationship: Kröhnke Pyridine Synthesis
Caption: Workflow of the Kröhnke Pyridine Synthesis.
Modern Catalytic Strategies: Precision and Efficiency
In recent years, transition-metal-catalyzed reactions have revolutionized the synthesis of substituted pyridines, offering high efficiency, broad substrate scope, and excellent regioselectivity.[2][13][14]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings have become powerful tools for the synthesis of functionalized pyridines.[13][15] These methods typically involve the coupling of a pyridyl halide or triflate with a suitable coupling partner, such as a boronic acid or an amine, in the presence of a palladium or copper catalyst.[13][15]
Mechanism: The catalytic cycle generally involves oxidative addition of the pyridyl halide to the metal center, followed by transmetalation with the coupling partner and reductive elimination to afford the desired product and regenerate the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridyl Halide
A mixture of a pyridyl halide (1.0 equiv), a boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. The product is then isolated through standard workup and purification procedures.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a highly atom-economical approach for the synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials.[16][17][18] These reactions often employ transition metal catalysts, such as palladium, rhodium, or iridium, to selectively activate and functionalize C-H bonds at various positions on the pyridine ring.[16][17][19]
Mechanism: The mechanism of C-H activation can vary depending on the catalyst and directing group but often involves the coordination of the pyridine nitrogen to the metal center, facilitating the cleavage of a specific C-H bond and the formation of a metallacyclic intermediate.[16] This intermediate can then react with a coupling partner to form the desired product.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide [2]
A mixture of pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours.[2] After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
Logical Relationship: Modern Catalytic Strategies
Caption: Overview of Modern Catalytic Strategies for Pyridine Synthesis.
Cost-Benefit Analysis: A Comparative Overview
The choice of a synthetic route to a pyridine-based intermediate is a multifaceted decision that requires careful consideration of various factors beyond just the chemical yield. The following table provides a comparative analysis of the discussed methods from a cost-benefit perspective.
| Synthetic Route | Cost Considerations | Benefits | Drawbacks |
| Hantzsch Synthesis | Inexpensive and readily available starting materials. | High yields for symmetrical pyridines, operational simplicity.[2][6] | Often requires a separate oxidation step, limited to certain substitution patterns.[4][5] |
| Bohlmann-Rahtz Synthesis | Cost of alkynone starting materials can be a factor. | High regioselectivity, good for synthesizing 2,3,6-trisubstituted pyridines.[8][20] | Can require high temperatures for cyclodehydration, potential for side reactions.[21] |
| Kröhnke Synthesis | Preparation of pyridinium salts adds a step and cost. | High yields, good for synthesizing 2,4,6-trisubstituted pyridines, wide functional group tolerance.[11][12] | Requires pre-synthesis of the pyridinium salt.[2] |
| Cross-Coupling Reactions | Cost of palladium and other transition metal catalysts, ligands, and pre-functionalized starting materials can be high. | Excellent functional group tolerance, high regioselectivity, broad substrate scope.[13][15] | Requires pre-functionalized starting materials, potential for catalyst poisoning. |
| C-H Functionalization | Cost of transition metal catalysts. | High atom economy, avoids pre-functionalization.[16][17] | Can suffer from regioselectivity issues, may require harsh reaction conditions.[2] |
The Impact of Modern Technologies: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate many of the classical pyridine syntheses.[1] By utilizing microwave irradiation, reaction times can be dramatically reduced, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][22] This technology can significantly improve the overall efficiency and cost-effectiveness of pyridine synthesis, particularly for high-throughput screening and library synthesis in drug discovery.[1]
Green Chemistry Considerations: Atom Economy and E-Factor
From an environmental perspective, modern catalytic methods, especially C-H functionalization, offer significant advantages in terms of atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. Classical condensation reactions, while often using inexpensive reagents, can generate more waste, leading to a higher Environmental Factor (E-factor), which is the mass ratio of waste to the desired product.[23] The development of greener synthetic routes using less hazardous solvents and recyclable catalysts is an ongoing area of research.[4][13]
Conclusion
The synthesis of pyridine-based intermediates is a dynamic field with a rich history and an exciting future. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain valuable for their simplicity and ability to generate highly functionalized pyridines from basic starting materials.[2] However, modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer unparalleled precision, efficiency, and atom economy.[2][14]
The optimal choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. For large-scale industrial production, classical methods may still be preferred due to the lower cost of starting materials.[3][24] In a research and development setting, where speed and access to a wide range of analogs are paramount, modern catalytic methods, often enhanced by technologies like microwave synthesis, provide a distinct advantage.[1] A thorough understanding of the cost-benefit trade-offs of each approach is essential for the modern medicinal and process chemist to navigate the complex landscape of pyridine synthesis and accelerate the discovery and development of new medicines and materials.
References
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Thieme E-Books & E-Journals.
- Hantzsch pyridine synthesis. Grokipedia.
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation. Benchchem.
- Kröhnke pyridine synthesis. Wikipedia.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Hantzsch pyridine synthesis. Wikipedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
- Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate.
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
- Industrial Chemicals: How Pyridine Is Produced. Noah Chemicals.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF. ResearchGate.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.
- Recent strategies for the synthesis of pyridine derivatives. PubMed.
- Pyridine synthesis. Organic Chemistry Portal.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC.
- TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. PMC.
- Achieving Cross-coupling Reactions Of Fatty Amide Reduction Radicals Via Iridium-photorelay Catalysis And Other Strategies. Mirage News.
- TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Publishing.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.
- Kröhnke synthesis of pyridine.
- DEVELOPMENT OF AN ALTERNATIVE ROUTE FOR INDUSTRIAL PYRIDINE BASES PRODUCTION ENTWICKLUNG EINER ALTERNATIVROUTE FÜR INDUSTRIELLE. ResearchGate.
- Pyridine Production Cost Analysis Reports 2025. Procurement Resource.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway.
- Atom Economy and Reaction Mass Efficiency.
- Pyridine Synthesis Catalyst Charting Growth Trajectories: Analysis and Forecasts 2026-2033. LinkedIn.
- Bio-Pyridine Production Cost Analysis 2025: Feasibility Study. openPR.com.
- CHEMISTRY GREEN.
- Metrics to 'green' chemistry—which are the best?. RSC Publishing.
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comparing the reactivity of 4-Methoxy-3-nitropyridine with other isomers
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1]
Executive Summary & Structural Context
4-Methoxy-3-nitropyridine (1 ) is a critical building block in medicinal chemistry, particularly for the synthesis of 3-amino-4-methoxypyridine scaffolds found in kinase inhibitors and CNS-active agents. Its reactivity profile is defined by the interplay between the electron-deficient pyridine ring, the activating nitro group, and the methoxy substituent.
This guide objectively compares 1 with its primary isomers—2-methoxy-3-nitropyridine (2) and 2-methoxy-5-nitropyridine (3) —focusing on electrophilicity, nucleophilic aromatic substitution (
The Isomer Landscape
| Compound | Structure Description | Electronic Environment | Key Application |
| 4-Methoxy-3-nitropyridine (1) | OMe at C4, NO | Activated by N (para) & NO | Precursor to 3,4-diaminopyridines; kinase hinge binders. |
| 2-Methoxy-3-nitropyridine (2) | OMe at C2, NO | Activated by N (ortho) & NO | Highly reactive electrophile; prone to hydrolysis. |
| 2-Methoxy-5-nitropyridine (3) | OMe at C2, NO | Activated by N (ortho) & NO | Standard electrophile; balance of reactivity/stability. |
Electronic Activation & Reactivity Theory
The reactivity of methoxy-nitropyridines is governed by the ability of the ring to stabilize the anionic Meisenheimer complex formed during nucleophilic attack.
Mechanistic Comparison: C4 vs. C2 Attack
-
4-Methoxy-3-nitropyridine (1): Nucleophilic attack at C4 is stabilized by the pyridine nitrogen (para-position) and the adjacent nitro group (ortho-position). The ortho-nitro effect is significant due to inductive withdrawal (-I) and resonance (-M), making the C4-methoxy bond highly labile toward nucleophiles (amines, thiols).
-
2-Methoxy-3-nitropyridine (2): Attack at C2 is stabilized by the adjacent nitrogen (ortho) and the adjacent nitro group (ortho). While electronically very similar to C4, the C2 position often exhibits higher electrophilicity in kinetic studies due to the stronger inductive effect of the adjacent ring nitrogen. However, it is also more sterically sensitive to the nitrogen lone pair.
Visualization: Resonance Stabilization Pathways
The following diagram illustrates the resonance stabilization differences that drive the regioselectivity of nucleophilic attack.
Caption: Comparative resonance stabilization during
Comparative Performance Data
Nucleophilic Aromatic Substitution ( )
The methoxy group in these isomers acts as a "pseudo-halogen" due to the extreme activation of the ring.
| Feature | 4-Methoxy-3-nitropyridine (1) | 2-Methoxy-3-nitropyridine (2) |
| Leaving Group Ability | Moderate (requires heat or strong Nu). | High (displaced easily, even by weak Nu). |
| Hydrolytic Stability | Stable in aqueous acid/base (moderate temp). | Unstable ; readily hydrolyzes to 3-nitro-2-pyridone. |
| Reaction with Amines | Yields 4-amino-3-nitropyridines (clean).[2] | Yields 2-amino-3-nitropyridines (often mixed with pyridone). |
| Kinetic Order |
Experimental Insight: Kinetic studies on 2-methoxy-3-nitropyridines show that the C2 center is the most electrophilic, with rate constants (
Reduction to Aminopyridines
A primary use of (1) is the reduction of the nitro group to form 3-amino-4-methoxypyridine , a "privileged structure" in drug discovery.
-
Selectivity Challenge: The reduction must occur without displacing the methoxy group or reducing the pyridine ring.
-
Preferred Method: Iron/Acetic Acid or SnCl2/HCl. Catalytic hydrogenation (Pd/C) can sometimes cause dechlorination (if Cl is present) or over-reduction, but is generally safe for the methoxy group [3].
Experimental Protocols
Protocol A: Displacement of Methoxy Group
Objective: Synthesis of 4-alkylamino-3-nitropyridine from 4-methoxy-3-nitropyridine. Note: This reaction demonstrates the electrophilicity of the C4 position.
-
Reagents: 4-Methoxy-3-nitropyridine (1.0 eq), Primary Amine (1.2 eq), TEA (2.0 eq), Isopropanol (solvent).
-
Procedure:
-
Dissolve 4-methoxy-3-nitropyridine in isopropanol (0.5 M).
-
Add triethylamine followed by the amine.
-
Heat to reflux (80-90°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Observation: The solution typically turns bright yellow/orange.
-
-
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over MgSO
. -
Yield: Typically 75–85%.
-
Validation:
H NMR should show loss of the -OMe singlet (~4.0 ppm) and appearance of amine N-H and alkyl signals.
Protocol B: Selective Reduction of Nitro Group
Objective: Synthesis of 3-amino-4-methoxypyridine (Retention of OMe). Note: Essential for generating the kinase inhibitor scaffold.
-
Reagents: 4-Methoxy-3-nitropyridine (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (3:1).
-
Procedure:
-
Suspend substrate, Fe powder, and NH
Cl in EtOH/Water. -
Heat to 70°C with vigorous stirring for 2 hours.
-
Critical Step: Ensure pH remains near neutral to prevent hydrolysis of the methoxy group.
-
-
Workup: Filter hot through Celite to remove iron residues. Wash the pad with MeOH. Concentrate filtrate.[3][4]
-
Purification: Neutralize residues with sat. NaHCO
and extract with DCM. -
Yield: Typically 80–90%.
-
Validation: LCMS shows M-30 (loss of NO) + 2 (gain of 2H)
M-14 mass shift? No, -NO (46) to -NH (16) is a loss of 30 mass units.
Divergent Synthesis Workflow
The following diagram maps the decision tree for using 4-methoxy-3-nitropyridine in drug synthesis.
Caption: Divergent synthetic utility of 4-methoxy-3-nitropyridine. Path A exploits the leaving group ability of OMe; Path B utilizes the scaffold for amino-pyridine synthesis.
References
-
Mahdhaoui, F. et al. "
reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory." International Journal of Chemical Kinetics, 2019. -
BenchChem. "Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine (Protocol Context)." BenchChem Technical Guides, 2025.
-
Liao, Y. et al. "Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles." ResearchGate, 2025.
-
Gros, P. et al. "Preparation of substituted alkoxypyridines via directed metalation." Semantic Scholar, 2002.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Methoxy-3-nitropyridine Hydrate for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe disposal of 4-Methoxy-3-nitropyridine hydrate, a compound frequently utilized in pharmaceutical and chemical research. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond generic disposal advice to offer detailed, in-lab chemical degradation methods suitable for research-scale quantities, thereby minimizing the hazards associated with the transportation and storage of this reactive substance.
The inherent reactivity of the nitro- and pyridine functional groups in 4-Methoxy-3-nitropyridine hydrate necessitates a disposal strategy that prioritizes the chemical transformation of the molecule into less hazardous substances before it enters the waste stream.[1][2] This guide will focus on two well-established methods for the reduction of the nitro group, a critical first step in the degradation pathway of many nitroaromatic compounds.[3][4]
Core Principles of Disposal: A Safety-First Approach
Before initiating any chemical handling or disposal procedure, a thorough understanding of the hazards associated with 4-Methoxy-3-nitropyridine hydrate is paramount. This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye damage risk, and may cause respiratory irritation.[5] Therefore, all handling and disposal operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The primary strategy for the in-laboratory disposal of 4-Methoxy-3-nitropyridine hydrate is the chemical reduction of the highly reactive nitro group to a more stable amino group. This transformation significantly reduces the compound's hazardous properties. Two effective and well-documented methods for this reduction are catalytic hydrogenation and reduction with zero-valent iron (ZVI).
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 4-Methoxy-3-nitropyridine hydrate.
Caption: Decision workflow for the disposal of 4-Methoxy-3-nitropyridine hydrate.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the recommended disposal methods.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Zero-Valent Iron (ZVI) Reduction |
| Reagents | 4-Methoxy-3-nitropyridine hydrate, Solvent (e.g., Ethanol, Ethyl Acetate), Catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel), Hydrogen Gas | 4-Methoxy-3-nitropyridine hydrate, Solvent (e.g., Water, Ethanol/Water mixture), Zero-Valent Iron powder, Acid (e.g., dilute HCl) |
| Typical Reaction Time | 2-8 hours | 24-48 hours |
| Temperature | Room Temperature to 50°C | Room Temperature |
| Pressure | 1-4 atm (for Hydrogenation) | Atmospheric Pressure |
| Safety Considerations | Handling of flammable solvents and hydrogen gas, pyrophoric catalysts (Raney Nickel). | Handling of finely divided, potentially pyrophoric iron powder and corrosive acid. |
Experimental Protocols for In-Lab Degradation
The following protocols are intended for the treatment of small, research-scale quantities (typically less than 5 grams) of 4-Methoxy-3-nitropyridine hydrate. All procedures must be carried out in a certified fume hood.
Method A: Catalytic Hydrogenation
This method is highly efficient but requires specialized equipment for handling hydrogen gas.[5][6][7]
Materials:
-
4-Methoxy-3-nitropyridine hydrate
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Catalyst: 5-10% Palladium on Carbon (Pd/C) or Raney Nickel
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve the 4-Methoxy-3-nitropyridine hydrate in the chosen solvent.
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove all oxygen.
-
Catalyst Addition: Carefully add the catalyst (5-10 mol% relative to the substrate) to the reaction mixture under the inert atmosphere. If using Raney Nickel, it must be handled as a slurry and kept wet to prevent it from becoming pyrophoric.[6]
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and refill it with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen. Pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (usually room temperature is sufficient).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched by slowly adding water to it in a separate container within the fume hood before disposal.
-
Final Disposal: The resulting solution containing the less hazardous 4-methoxy-3-aminopyridine can be collected in a designated aqueous waste container for professional disposal.
Method B: Zero-Valent Iron (ZVI) Reduction
This method is operationally simpler than catalytic hydrogenation and does not require specialized pressure equipment.[8][9][10]
Materials:
-
4-Methoxy-3-nitropyridine hydrate
-
Solvent (e.g., deionized water or an ethanol/water mixture)
-
Zero-Valent Iron (ZVI) powder (fine grade for higher surface area)
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium Bicarbonate or Sodium Hydroxide for neutralization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the 4-Methoxy-3-nitropyridine hydrate in the chosen solvent.
-
Iron Addition: Add an excess of zero-valent iron powder to the solution (e.g., 10-20 equivalents by weight).
-
Acidification: Slowly add a small amount of dilute acid (e.g., a few drops of 1M HCl) to initiate the reaction. The pH should be slightly acidic to facilitate the reduction.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically slower than catalytic hydrogenation and may require 24-48 hours to go to completion.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by carefully neutralizing the mixture with a base such as sodium bicarbonate or dilute sodium hydroxide to a pH of approximately 7.
-
Separation: Allow the iron sludge to settle. Decant the supernatant liquid. The iron sludge can be filtered.
-
Final Disposal: The aqueous supernatant containing the reduced product, 4-methoxy-3-aminopyridine, should be collected in a designated aqueous waste container for professional disposal. The iron sludge should also be collected as solid hazardous waste.
Conclusion
The in-laboratory chemical degradation of 4-Methoxy-3-nitropyridine hydrate is a responsible and safer alternative to the direct disposal of the bulk material. The reduction of the nitro group via catalytic hydrogenation or with zero-valent iron are both effective methods to significantly reduce the hazard profile of this compound. The choice of method will depend on the available equipment and resources within the laboratory. Regardless of the chosen method, it is imperative that all procedures are conducted with strict adherence to safety protocols and under the direct supervision of trained personnel. By following these guidelines, researchers can ensure the safe and environmentally conscious disposal of this valuable research chemical.
References
- Benchchem. (2025). Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
- Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
- Li, Q. X., Zhao, H., & Lee, J. (2003). Reduction of nitroaromatic pesticides with zero-valent iron. Chemosphere, 52(4), 685-693.
- Wang, J., Wang, S., Li, X., Zhang, Y., & Wang, Y. (2015). Selective removal of nitroaromatic compounds from wastewater in an integrated zero valent iron (ZVI) reduction and ZVI/H2O2 oxidation process. RSC Advances, 5(10), 7389-7396.
- ResearchGate. (2025, August 10). Reduction of nitroaromatic pesticides with zero-valent iron.
- ResearchGate. (n.d.). Removal of Nitroaromatic Compounds from Water through Combined Zero-valent Metal Reduction and Enzyme-based Oxidative Coupling Reactions.
- Benchchem. (2025). Reactivity of the nitro group on a pyridine ring.
-
Royal Society of Chemistry. (n.d.). . Retrieved from rsc.org.
- Tsuji, Y., & Ogo, S. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- PubMed. (2000, January 15). Denitration of nitroaromatic compounds by arylnitrile radical cations.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- National Center for Biotechnology Information. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES.
- PubMed. (1995). Biodegradation of nitroaromatic compounds.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Royal Society of Chemistry. (n.d.). A new redox-denitration reaction of aromatic nitro compounds.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- University of Victoria. (n.d.). Safe Practices and Waste Management in Chemistry Laboratories.
- ACS Publications. (2008, November 6). Practical Amination of Nitropyridones by Silylation.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
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- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
